molecular formula C10H15NO B6253320 2-(3-aminophenyl)-2-methylpropan-1-ol CAS No. 1368517-41-2

2-(3-aminophenyl)-2-methylpropan-1-ol

Cat. No.: B6253320
CAS No.: 1368517-41-2
M. Wt: 165.2
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Description

2-(3-aminophenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.2. The purity is usually 95.
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Properties

CAS No.

1368517-41-2

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States
Foundational & Exploratory

Synthesis of 2-(3-Aminophenyl)-2-methylpropan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-aminophenyl)-2-methylpropan-1-ol is a highly valuable bifunctional building block utilized in the rational design of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors and novel therapeutics. Its structure features a sterically hindered gem-dimethyl group that prevents benzylic oxidation in vivo, alongside two orthogonal reactive handles (a primary alcohol and an aniline) that allow for regioselective derivatization.

This whitepaper details a scalable, chemoselective three-step synthetic route starting from commercially available methyl 2-(3-nitrophenyl)acetate. The protocols herein are designed as self-validating systems, ensuring high fidelity and reproducibility for drug development professionals.

Retrosynthetic Pathway Design

The synthesis requires precise chemoselective control to manipulate the aliphatic chain without prematurely reducing the sensitive nitroarene. The optimal linear sequence involves:

  • Exhaustive α,α-Dimethylation : Establishing the gem-dimethyl moiety.

  • Chemoselective Ester Reduction : Reducing the sterically hindered ester to an alcohol while leaving the nitro group intact.

  • Nitro Reduction : Final conversion of the aryl nitro group to the target aniline.

ReactionMechanism SM Methyl 2-(3-nitrophenyl)acetate (Starting Material) Int1 Methyl 2-methyl-2- (3-nitrophenyl)propanoate SM->Int1 Step 1: NaH, MeI THF, 0 °C to RT Int2 2-(3-nitrophenyl)-2- methylpropan-1-ol Int1->Int2 Step 2: NaBH4, LiCl THF/EtOH, RT Target 2-(3-aminophenyl)-2- methylpropan-1-ol Int2->Target Step 3: Pd/C, H2 MeOH, RT

Synthetic workflow for 2-(3-aminophenyl)-2-methylpropan-1-ol.

Mechanistic Causality & Reaction Optimization

The Chemoselectivity Challenge

The most critical junction in this synthetic route is Step 2 . Reducing a sterically hindered ester in the presence of a nitro group presents a significant chemoselectivity challenge. Standard hydride sources like Lithium Aluminum Hydride (LiAlH₄) are overly aggressive and will indiscriminately reduce the nitro group to azo or azoxy dimers. Conversely, Sodium Borohydride (NaBH₄) alone is insufficiently reactive toward esters.

To overcome this, the protocol employs a combination of NaBH₄ and Lithium Chloride (LiCl) 1. The addition of LiCl facilitates an in situ cation exchange to form Lithium Borohydride (LiBH₄). The lithium ion acts as a hard Lewis acid, coordinating to the ester carbonyl oxygen. This coordination lowers the LUMO energy of the ester, enhancing its electrophilicity and directing the hydride transfer exclusively to the ester, leaving the nitroarene completely untouched.

ReductionMechanism Ester Sterically Hindered Ester LewisAcid Li+ Coordination (Increased Electrophilicity) Ester->LewisAcid LiCl addition Hydride BH4- Hydride Attack LewisAcid->Hydride NaBH4 addition Alkoxide Lithium Alkoxide Intermediate Hydride->Alkoxide Hydride Transfer Alcohol Primary Alcohol Alkoxide->Alcohol Acidic Quench

Mechanism of LiCl-mediated chemoselective ester reduction by NaBH4.

Step-by-Step Experimental Methodologies

Step 1: Exhaustive α,α-Dimethylation

Objective: Synthesis of methyl 2-methyl-2-(3-nitrophenyl)propanoate 2.

  • Causality: The benzylic protons are highly acidic due to the synergistic electron-withdrawing effects of the ester and the meta-nitro group. NaH drives irreversible deprotonation, allowing SN2 alkylation by Methyl Iodide (MeI).

  • Protocol:

    • Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 equiv.) and anhydrous THF (0.5 M). Cool to 0 °C.

    • Dissolve methyl 2-(3-nitrophenyl)acetate (1.0 equiv.) in anhydrous THF and add dropwise to the NaH suspension. Self-Validation: The cessation of H₂ gas evolution serves as a macroscopic indicator of complete enolate formation.

    • Stir for 30 minutes at 0 °C, then add MeI (3.0 equiv.) dropwise. Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C to safely neutralize unreacted NaH. Extract with ethyl acetate (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Chemoselective Ester Reduction

Objective: Synthesis of 2-(3-nitrophenyl)-2-methylpropan-1-ol.

  • Causality: Ethanol acts as a protic co-solvent that accelerates the reduction by stabilizing the developing alkoxide intermediate, while LiCl provides the necessary Lewis acid activation 1.

  • Protocol:

    • Dissolve methyl 2-methyl-2-(3-nitrophenyl)propanoate (1.0 equiv.) in a mixture of THF and absolute ethanol (4:1 v/v, 0.2 M).

    • Add LiCl (2.0 equiv.) and stir until fully dissolved.

    • Cool the mixture to 0 °C and add NaBH₄ (2.0 equiv.) in small portions to control the exothermic release.

    • Stir at room temperature for 12 hours. Self-Validation: The reaction progress is visually indicated by the precipitation of insoluble lithium borate salts.

    • Workup: Quench by the slow addition of 1M HCl at 0 °C until gas evolution ceases (destroying excess hydride). Remove THF/EtOH under reduced pressure. Extract the aqueous residue with dichloromethane (DCM). Wash with water and brine, dry over MgSO₄, and concentrate.

Step 3: Nitro Reduction

Objective: Synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol.

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard due to its high atom economy. Alternatively, for highly sensitive substrates where over-reduction is a risk, NaBH₄/FeCl₂ can be utilized as a highly chemoselective transfer hydrogenation method 3. The protocol below utilizes standard Pd/C.

  • Protocol:

    • Dissolve 2-(3-nitrophenyl)-2-methylpropan-1-ol (1.0 equiv.) in HPLC-grade methanol (0.1 M).

    • Carefully add 10% Pd/C (0.1 equiv. by weight) under a blanket of argon. Expert Insight: Always wet the Pd/C with a small amount of solvent before adding the bulk solution to mitigate pyrophoric risks.

    • Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 30 psi).

    • Stir vigorously at room temperature for 4-6 hours. Self-Validation: Hydrogen uptake ceases when the stoichiometric requirement is met.

    • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol. Concentrate the filtrate in vacuo to yield the target compound as a pale yellow solid.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative yields, purity benchmarks, and critical diagnostic analytical markers for each intermediate in the synthetic cascade.

StepCompound NameExpected YieldPurity (HPLC)Exact Mass [M+H]⁺Key ¹H NMR Diagnostic Peaks (CDCl₃)
1 Methyl 2-methyl-2-(3-nitrophenyl)propanoate85–92%>95%224.1δ 1.62 (s, 6H, gem-CH₃), 3.68 (s, 3H, OCH₃)
2 2-(3-nitrophenyl)-2-methylpropan-1-ol78–85%>98%196.1δ 1.38 (s, 6H, gem-CH₃), 3.65 (s, 2H, CH₂OH)
3 2-(3-aminophenyl)-2-methylpropan-1-ol90–95%>99%166.1δ 3.60 (br s, 2H, NH₂), 6.55–7.10 (m, 4H, Ar-H)

Note: The upfield shift of the gem-dimethyl protons from δ 1.62 to δ 1.38 between Step 1 and Step 2 is a definitive marker of successful ester reduction.

References

  • NextSDS. "methyl 2-methyl-2-(3-nitrophenyl)propanoate — Chemical Substance Information." NextSDS Database.2

  • Singh, Paramjit; Singh, Gopal. "Mechanochemical reduction of esters with a combination of NaBH4 and LiCl." ResearchGate. 1

  • Cui X, Zhou X, Dong Z, et al. "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." d-nb.info / J Org Chem. 3

Sources

Structural Elucidation of 2-(3-aminophenyl)-2-methylpropan-1-ol: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of heavily substituted aromatic-aliphatic systems is a cornerstone of modern drug development and materials science. 2-(3-aminophenyl)-2-methylpropan-1-ol presents a unique analytical model: it features a sterically hindered quaternary carbon, a primary alcohol, and a meta-substituted aniline ring. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. By moving beyond simple spectral assignments, this guide explores the underlying causality of the observed chemical shifts, detailing the mesomeric, inductive, and steric effects that dictate the molecule's electronic environment.

Molecular Architecture & Electronic Environment

To accurately interpret the NMR spectra of 2-(3-aminophenyl)-2-methylpropan-1-ol, one must first deconstruct its molecular architecture. The molecule consists of two distinct domains:

  • The Aliphatic Domain: An isobutyl-derived chain where the central carbon (C2) is quaternary. It is bonded to two equivalent methyl groups (gem-dimethyl), a primary hydroxyl-bearing methylene (C1), and the aromatic ring.

  • The Aromatic Domain: A benzene ring substituted at the 1'-position by the bulky aliphatic chain and at the 3'-position by a primary amine ( −NH2​ ).

The Causality of Chemical Shifts

The chemical shifts in this molecule are governed by competing electronic effects[1]. The amine group is a strong π -electron donor via resonance (+M effect), which significantly increases the electron density at the ortho (C2', C4') and para (C6') positions, shielding these nuclei and driving their signals upfield[2]. Conversely, the electronegative oxygen of the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I), heavily deshielding the adjacent C1 methylene protons[3].

Electronic_Effects Molecule 2-(3-aminophenyl)-2-methylpropan-1-ol Sub1 -NH2 Group (Position 3') Molecule->Sub1 Sub2 Aliphatic Chain (Position 1') Molecule->Sub2 Effect1 Resonance Donation (+M) Shields ortho/para (C2', C4', C6') Sub1->Effect1 Effect2 Inductive Withdrawal (-I) Deshields ipso (C3') Sub1->Effect2 Effect3 Inductive Donation (+I) Slight shielding of C1' Sub2->Effect3 Effect4 Steric Bulk Restricts rotation, affects relaxation Sub2->Effect4

Caption: Electronic and steric effects dictating the chemical shift environment of the molecule.

Experimental Protocol: High-Fidelity NMR Acquisition

Acquiring high-resolution spectra for substituted anilines requires specific parameters to account for the exchangeable protons ( −NH2​ , −OH ) and the long longitudinal relaxation times ( T1​ ) of quaternary carbons[4]. The following self-validating protocol ensures quantitative accuracy and high signal-to-noise (S/N) ratios.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4]. Ensure the NMR tube is free of paramagnetic impurities to prevent line broadening[1].

  • 1 H NMR Acquisition:

    • Spectrometer: 400 MHz.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Parameters: 16–32 scans, 1.0 s relaxation delay ( d1​ ), spectral width of -2 to 14 ppm[4].

  • 13 C NMR Acquisition:

    • Spectrometer: 100 MHz.

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Parameters: 1024–4096 scans. Crucial Adjustment: Set the relaxation delay ( d1​ ) to ≥2.0 seconds. Quaternary carbons (C2, C1', C3') lack attached protons, meaning they do not benefit from dipole-dipole Nuclear Overhauser Effect (NOE) enhancement. A longer d1​ ensures complete spin-lattice relaxation between pulses, preventing signal saturation[3].

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq1H 1H NMR Acquisition (zg30, 16 scans, d1=1s) Prep->Acq1H Acq13C 13C NMR Acquisition (zgpg30, 1024 scans, d1=2s) Prep->Acq13C Acq2D 2D NMR (COSY, HSQC, HMBC) For Unambiguous Assignment Prep->Acq2D Process Fourier Transform & Phasing (Apodization, Baseline Corr.) Acq1H->Process Acq13C->Process Acq2D->Process Analyze Multiplet Analysis & Chemical Shift Mapping Process->Analyze

Caption: Standardized NMR acquisition and processing workflow for structural elucidation.

1 H NMR Spectral Analysis

The proton spectrum of 2-(3-aminophenyl)-2-methylpropan-1-ol can be cleanly divided into the aliphatic and aromatic regions.

Aliphatic Region Analysis

The gem-dimethyl group appears as a sharp 6-proton singlet at δ 1.30 ppm. Because these methyls are attached to a quaternary carbon (C2), there are no vicinal protons to cause spin-spin splitting ( 3J coupling)[3]. The methylene protons ( −CH2​OH ) appear as a 2-proton singlet at δ 3.60 ppm, heavily deshielded by the adjacent oxygen. The −OH and −NH2​ protons typically appear as broad singlets due to chemical exchange with trace moisture in the solvent, often integrating to 1H and 2H respectively, though their exact shifts are concentration and temperature-dependent.

Aromatic Region Analysis

The meta-substituted aniline ring yields a classic first-order splitting pattern. The resonance effect of the −NH2​ group dictates the chemical shifts[1]. H-5' is the most downfield ( δ 7.10 ppm) because it is meta to the amine and thus does not benefit from its +M shielding effect. H-4' and H-2' are highly shielded by the ortho relationship to the amine, appearing at δ 6.55 and δ 6.70 ppm, respectively.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
−C(CH3​)2​ 1.30Singlet (s)-6HGem-dimethyls; no vicinal protons.
−OH ~1.80Broad Singlet (br s)-1HExchangeable hydroxyl proton.
−CH2​O− 3.60Singlet (s)-2HDeshielded by adjacent oxygen (-I effect).
−NH2​ ~3.65Broad Singlet (br s)-2HExchangeable amine protons.
H-4'6.55ddd8.0, 2.0, 1.01HOrtho to −NH2​ ; highly shielded (+M).
H-2'6.70t2.01HOrtho to both substituents; shielded.
H-6'6.75dt8.0, 2.01HPara to −NH2​ ; shielded (+M).
H-5'7.10t8.01HMeta to −NH2​ ; least shielded.

13 C NMR Spectral Analysis

Carbon-13 NMR provides direct insight into the skeletal framework of the molecule. The assignments rely on chemical shift theory and the hybridization state of the carbons[3].

The aliphatic quaternary carbon (C2) is observed around δ 41.2 ppm. Its downfield shift relative to a standard alkane is due to the combined inductive pull of the adjacent aromatic ring and the −CH2​OH group. The aromatic region contains six distinct carbon signals, confirming the asymmetry of the meta-substituted ring. The ipso carbons (C1' and C3') are pushed far downfield ( δ 147.8 and 146.2 ppm) due to the lack of attached protons and the strong inductive effects of the alkyl and amine groups, respectively.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
−C(CH3​)2​ 26.5 CH3​ Equivalent gem-dimethyl carbons.
C241.2C (Quat)Aliphatic quaternary center.
C172.4 CH2​ Methylene attached to hydroxyl (-I effect).
C4'112.8CHAromatic carbon ortho to −NH2​ .
C2'113.5CHAromatic carbon ortho to both groups.
C6'116.9CHAromatic carbon para to −NH2​ .
C5'129.1CHAromatic carbon meta to −NH2​ .
C3'146.2C (Quat)Aromatic ipso carbon attached to −NH2​ .
C1'147.8C (Quat)Aromatic ipso carbon attached to alkyl chain.

2D NMR Strategies for Unambiguous Assignment

To elevate the analysis from empirical prediction to a self-validating system, 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—must be employed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, which are critical for bridging the aliphatic and aromatic domains across the quaternary C2 center.

Key HMBC Correlations:

  • The gem-dimethyl protons ( δ 1.30) will show strong 3J correlations to the methylene carbon (C1, δ 72.4) and the aromatic ipso carbon (C1', δ 147.8).

  • The methylene protons ( δ 3.60) will show a 3J correlation back to the aromatic ipso carbon (C1', δ 147.8).

  • These intersecting correlations unambiguously prove the connectivity of the 2-methylpropan-1-ol chain to the aromatic ring.

HMBC_Logic Protons Key Protons (1H) H_Me Gem-Dimethyls (δ 1.30) Protons->H_Me H_CH2 Methylene (δ 3.60) Protons->H_CH2 H_Ar Aromatic H-2', H-6' (δ 6.70, 6.75) Protons->H_Ar Carbons Correlated Carbons (13C) C_Quat C2 (Aliphatic Quat) (δ 41.2) H_Me->C_Quat 2J C_CH2 C1 (Methylene) (δ 72.4) H_Me->C_CH2 3J C_Ipso C1' (Aromatic Ipso) (δ 147.8) H_Me->C_Ipso 3J H_CH2->C_Quat 2J H_CH2->C_Ipso 3J H_Ar->C_Quat 3J

Caption: Critical 2J and 3J HMBC correlations establishing the quaternary carbon connectivity.

Conclusion & Best Practices

The structural elucidation of 2-(3-aminophenyl)-2-methylpropan-1-ol via NMR is an exercise in understanding competing electronic effects. The strong +M effect of the amine group dictates the aromatic splitting, while the -I effect of the hydroxyl group defines the aliphatic shifts. For researchers synthesizing this or analogous intermediates, adhering to the optimized acquisition parameters—specifically extending the d1​ delay for 13 C NMR—is non-negotiable for observing the critical quaternary carbons. Employing HMBC acts as the final validating step, transforming isolated chemical shifts into an irrefutable molecular map.

References

  • ResearchGate. "The 13C NMR chemical shift values of aniline and 2-butylthioaniline in DMSO-d6." ResearchGate Publications. Available at:[Link][2]

  • University College London (UCL). "NMR Spectroscopy: Chemical Shifts and Inductive Effects." UCL Chemistry Department. Available at: [Link][1]

  • DigitalOcean Spaces. "Nuclear Magnetic Resonance (NMR) Spectroscopy: Relaxation Processes and Carbon-13 Chemical Shifts." DigitalOcean Educational Repositories. Available at:[Link][3]

Sources

"physical and chemical properties of 2-(3-aminophenyl)-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical, Chemical, and Application Properties of 2-(3-Aminophenyl)-2-methylpropan-1-ol

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for synthesizing complex pharmacophores with optimized pharmacokinetic (PK) profiles. 2-(3-Aminophenyl)-2-methylpropan-1-ol (CAS: 1368517-41-2) is a highly specialized, bifunctional aromatic compound characterized by an aniline moiety and a sterically hindered, neopentyl-like primary alcohol[1][2].

This technical whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic chemical reactivity, and its utility in drug design. By leveraging the steric and conformational properties of its gem-dimethyl group, researchers can achieve orthogonal functionalization during synthesis and impart significant metabolic stability to final drug candidates[3].

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 2-(3-aminophenyl)-2-methylpropan-1-ol features an electron-rich meta-substituted aniline ring and a 2-methylpropan-1-ol side chain. The defining structural feature is the quaternary carbon bearing a gem-dimethyl group adjacent to the primary alcohol.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties of the compound, which dictate its behavior in both synthetic workflows and biological systems[1][4].

PropertyValue
IUPAC Name 2-(3-aminophenyl)-2-methylpropan-1-ol
CAS Number 1368517-41-2
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES CC(C)(CO)c1cccc(N)c1
Topological Polar Surface Area (TPSA) 46.25 Ų
Predicted LogP ~1.4
Hydrogen Bond Donors 3 (two from -NH₂, one from -OH)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)

Causality in Drug Design: The TPSA of 46.25 Ų and a LogP of approximately 1.4 place this molecule well within Lipinski’s Rule of Five, making it an ideal linker or terminal pharmacophore for orally bioavailable CNS or systemic therapeutics.

Structural Causality: The gem-Dimethyl Advantage

As a Senior Application Scientist, it is vital to understand why this specific building block is chosen over its unbranched analog (e.g., 3-aminobenzenepropanol). The answer lies in the Thorpe-Ingold effect and steric shielding[3][5].

  • Metabolic Stability: In biological systems, primary alcohols and their adjacent methylene groups are prime targets for Phase I metabolism (hepatic CYP450-mediated α-oxidation) leading to rapid clearance via conversion to carboxylic acids. The gem-dimethyl group acts as a steric shield, blocking enzymatic access to the α-carbon, thereby drastically prolonging the in vivo half-life of the resulting drug candidate[3].

  • Conformational Pre-organization: The steric repulsion between the methyl groups and the aromatic ring restricts the rotational degrees of freedom (Thorpe-Ingold effect). When incorporated into a larger macrocycle or a PROTAC linker, this reduces the entropic penalty of target binding, often leading to higher receptor affinity[3][5].

Metabolism Drug Drug Candidate with gem-dimethyl group CYP450 Hepatic CYP450 Enzymes (Phase I Metabolism) Drug->CYP450 StericBlock Steric Shielding (Thorpe-Ingold Effect) CYP450->StericBlock Encounters gem-dimethyl NoOxidation Blocked α-Oxidation (Prolonged Half-Life) StericBlock->NoOxidation Prevents degradation

Caption: Mechanism of metabolic stability imparted by the gem-dimethyl group against CYP450 oxidation.

Chemical Reactivity & Orthogonal Functionalization

The presence of both an aniline and a primary alcohol usually requires tedious protection/deprotection strategies. However, the neopentyl-like steric bulk of the 2-methylpropan-1-ol group suppresses the nucleophilicity of the oxygen atom. This enables orthogonal functionalization : the aniline can be selectively reacted under mild to moderate conditions while the alcohol remains untouched.

Reactivity Core 2-(3-Aminophenyl)-2-methylpropan-1-ol (Bifunctional Core) Aniline Aniline (-NH2) Reactivity (Sterically Accessible) Core->Aniline High Reactivity Alcohol Alcohol (-OH) Reactivity (Sterically Hindered) Core->Alcohol Low Reactivity Amidation N-Acylation (Amides) HATU/DIPEA Aniline->Amidation Buchwald Buchwald-Hartwig Cross-Coupling Aniline->Buchwald Etherification O-Alkylation (Ethers) Requires NaH Alcohol->Etherification Oxidation Oxidation to Aldehyde Requires Swern/Dess-Martin Alcohol->Oxidation

Caption: Orthogonal reactivity map demonstrating selective functionalization pathways.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high-yield synthesis, the following step-by-step methodologies have been optimized to exploit the molecule's intrinsic chemoselectivity.

Protocol A: Chemoselective N-Acylation (Amidation)

This protocol allows for the coupling of a carboxylic acid to the aniline without forming unwanted ester byproducts at the alcohol.

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to generate the active HOAt ester. Causality: DIPEA is non-nucleophilic, preventing side reactions while effectively deprotonating the acid.

  • Coupling: Add 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 equiv) in a single portion. Stir at room temperature for 2–4 hours.

  • Validation & Workup: Monitor via LC-MS. The steric bulk of the gem-dimethyl group kinetically prevents the alcohol from attacking the active ester. Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of secondary or tertiary anilines, palladium-catalyzed cross-coupling is required[6]. The hindered nature of the alcohol prevents competitive O-arylation.

  • Preparation: Inside an argon-filled glovebox, charge a Schlenk flask with an aryl bromide (1.0 equiv), 2-(3-aminophenyl)-2-methylpropan-1-ol (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos or BrettPhos ligand (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Causality: Toluene supports the high temperatures required for the catalytic cycle, and degassing prevents catalyst poisoning by oxygen.

  • Reaction: Seal the flask, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References

  • MolPort. "2-(3-aminophenyl)-2-methylpropan-1-ol | 1368517-41-2". MolPort Database. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 2016. Available at:[Link]

  • Panchal, J. C., et al. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Dove Medical Press (Review). "Regulation of protein–protein interactions using stapled peptides". Dove Medical Press, 2015. Available at:[Link]

Sources

"potential research applications of aminophenyl alkanolamines"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Research Applications of Aminophenyl Alkanolamines

Executive Summary

The aminophenyl alkanolamine scaffold is a cornerstone of modern medicinal chemistry, most famously embodied by the entire class of beta-blocker pharmaceuticals. However, the inherent chemical functionalities of this structure—a chiral hydroxyl group, a basic amino group, and an aromatic phenyl ring—confer a versatility that extends far beyond cardiovascular applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established and emerging research applications for this privileged scaffold. We will delve into the foundational pharmacology as adrenergic receptor modulators, explore burgeoning roles in oncology and neurology, and examine their utility in the non-pharmacological domain of asymmetric catalysis. This document synthesizes field-proven insights with detailed experimental methodologies to equip researchers with the knowledge to innovate and expand the therapeutic and synthetic potential of aminophenyl alkanolamines.

Introduction: The Aminophenyl Alkanolamine Core Structure

The aminophenyl alkanolamine structure is characterized by an amino group and a hydroxyl group attached to an alkyl chain, which is itself connected to a phenyl ring. The relative positions of these groups, particularly the stereochemistry of the hydroxyl-bearing carbon, are critical for their biological activity. This chiral center is fundamental to the specific interactions these molecules have with their biological targets.

The versatility of the scaffold arises from three key regions available for chemical modification:

  • The Aromatic Ring: Substituents on the phenyl group can dramatically alter potency, receptor selectivity, and pharmacokinetic properties.

  • The Alkanol Chain: The length and substitution of the alkyl chain influence ligand positioning within receptor binding pockets.

  • The Amino Group: The nature of the substituent on the nitrogen atom is a major determinant of intrinsic sympathomimetic activity (ISA) and overall pharmacological profile.[1]

Caption: Core structure and key modification points of the aminophenyl alkanolamine scaffold.

Foundational Application: Cardiovascular Drug Discovery

The most well-established application of aminophenyl alkanolamines is in the modulation of adrenergic receptors, particularly as beta-adrenoceptor antagonists (beta-blockers).[1] These drugs are critical in managing cardiovascular conditions like hypertension, angina, myocardial infarction, and arrhythmias.[1][2]

Mechanism of Action: Beta-Adrenergic Blockade

Aminophenyl alkanolamine-based beta-blockers competitively inhibit the binding of endogenous catecholamines (norepinephrine and epinephrine) to beta-adrenoceptors.[1][3] These receptors, primarily β1 in the heart and β2 in the smooth muscles of the vasculature and bronchi, are G-protein coupled receptors (GPCRs).[2][3]

Upon catecholamine binding, the receptor activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of calcium channels and resulting in increased heart rate (chronotropy) and contractility (inotropy).[1] By blocking this cascade, beta-blockers reduce cardiac workload and oxygen demand.[1][4]

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling BetaBlocker Aminophenyl Alkanolamine (Beta-Blocker) Receptor β-Adrenergic Receptor BetaBlocker->Receptor BLOCKS Catecholamine Norepinephrine / Epinephrine Catecholamine->Receptor Gs Gs-Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Ca²⁺ Influx PKA->Ca Promotes Response ↑ Heart Rate ↑ Contractility Ca->Response

Caption: Signaling pathway of beta-adrenergic receptor blockade by aminophenyl alkanolamines.

Structure-Activity Relationship (SAR)

The clinical success of beta-blockers is a direct result of decades of SAR studies. Key findings include:

  • Stereochemistry: The (S)-enantiomer of the alkanolamine is significantly more active than the (R)-enantiomer, highlighting the importance of the chiral hydroxyl group for receptor binding.

  • Cardioselectivity: Second-generation beta-blockers achieve relative selectivity for β1 receptors through specific substitutions on the phenyl ring, typically a strong para-substituent. This minimizes off-target effects like bronchospasm associated with β2 blockade.

  • Third-Generation Agents: Later derivatives, like Labetalol and Carvedilol, incorporate additional functionalities that provide vasodilatory effects, often by also blocking alpha-adrenoceptors.[1]

Drug Example Generation Key Structural Feature Primary Selectivity
PropranololFirstNaphthyloxypropanolamineNon-selective (β1/β2)[1]
AtenololSecondPara-ether linked phenylCardioselective (β1)
MetoprololSecondPara-ether linked phenylCardioselective (β1)
CarvedilolThirdCarbazole moietyNon-selective β + α1 blockade[1]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a novel aminophenyl alkanolamine derivative to a specific adrenergic receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human β1-adrenergic receptor.

Materials:

  • Membrane preparation from cells expressing recombinant human β1-adrenergic receptors.

  • [³H]-CGP 12177 (a known radiolabeled antagonist).

  • Test aminophenyl alkanolamine compound.

  • Propranolol (as a positive control).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and propranolol in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-CGP 12177 at a fixed concentration (near its Kd), and varying concentrations of the test compound or control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Emerging Applications in Oncology

Recent research has uncovered the potential of aminophenyl derivatives as anti-cancer agents, moving beyond their cardiovascular origins.

Cytotoxicity and Kinase Inhibition

Studies have demonstrated that novel aminophenyl-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, certain 6-(aminophenyl)-1,3,5-triazine derivatives showed potent activity against breast (MCF-7), colon (HT-29), and lung (H460) cancer cell lines, with some compounds displaying IC50 values in the sub-micromolar range.[5]

Compound HT-29 IC50 (µmol/L) H460 IC50 (µmol/L)
7j0.750.34
9a1.120.85
9b0.980.71
Data synthesized from a study on novel triazine derivatives.[5]

Furthermore, specific derivatives have been designed as covalent inhibitors targeting key oncogenic proteins. A series of 4-(4-aminophenyl)pyridine-3-amine derivatives were developed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).[6] The lead compound, F15, potently inhibited both wild-type FLT3 and clinically relevant mutant forms, demonstrating IC50 values of 91 nM in the MV4-11 AML cell line.[6] This was shown to occur through the inhibition of FLT3 phosphorylation and its downstream signaling pathways.[6]

Experimental Protocol: MTT Cell Viability Assay

Objective: To screen aminophenyl alkanolamine derivatives for cytotoxic effects on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Utility in Asymmetric Synthesis

The inherent chirality of the alkanolamine backbone makes these compounds valuable assets in the field of asymmetric catalysis. Chiral amines and their derivatives are powerful organocatalysts and ligands for transition metals.[7][8]

Chiral Ligands and Organocatalysts

Chiral aminophosphines, which can be derived from aminophenyl alkanolamines, have been successfully used as catalysts in enantioselective reactions like the double-Michael addition to form complex heterocyclic structures.[9][10] Similarly, chiral amino alcohols serve as highly effective chiral auxiliaries in iridium-catalyzed asymmetric reductive amination of ketones, enabling the synthesis of a wide range of optically active amines for use in pharmaceuticals and agrochemicals.[11]

cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_product Outcome Ketone Prochiral Ketone Imine In situ formation of Chiral Imine Intermediate Ketone->Imine Amine Amine Source Amine->Imine Catalyst Chiral Aminophenyl Alkanolamine Ligand + Metal (e.g., Ir) Reduction Asymmetric Reduction Catalyst->Reduction Imine->Reduction Product Enantiomerically Enriched Chiral Amine Reduction->Product Analysis Determine Yield & Enantiomeric Excess (ee) Product->Analysis

Sources

Conformational Dynamics of 2-Aryl-2-methylpropan-1-ol Analogues: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aryl-2-methylpropan-1-ol scaffold (often referred to as the neophyl alcohol derivative) is a privileged structural motif in medicinal chemistry and organic synthesis. The presence of a gem-dimethyl group adjacent to an aryl ring imposes severe steric constraints, fundamentally altering the molecule's torsional dynamics. Understanding the conformational landscape of these analogues is critical for rational drug design, as the spatial orientation of the hydroxyl group and the aryl ring dictates target binding affinity, solubility, and metabolic stability.

This whitepaper provides an in-depth, self-validating framework for analyzing the conformational preferences of 2-aryl-2-methylpropan-1-ol analogues, integrating advanced Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT).

Mechanistic Basis of Conformational Preference

The Thorpe-Ingold Effect and Torsional Strain

The rotational freedom around the C1–C2 bond in 2-aryl-2-methylpropan-1-ol is highly restricted compared to unbranched propanol derivatives. This restriction is driven by the Thorpe-Ingold (gem-dimethyl) effect. The bulky methyl groups compress the C-C-C bond angles, forcing the adjacent substituents into highly specific spatial arrangements to avoid "Big-Big" steric eclipsing interactions[1].

In drug development, this conformational restriction is frequently exploited to lower the entropic penalty of binding. For example, the incorporation of a gem-dimethyl group in transition state inhibitors of the norovirus 3CL protease forces the aryl moiety deeper into the hydrophobic S4 pocket, significantly improving pharmacological activity[2].

Rotameric Distribution: Gauche vs. Anti

Viewing the C1–C2 bond via a Newman projection reveals three primary staggered rotamers:

  • Anti Conformer: The hydroxyl group (-OH) on C1 is antiperiplanar (180°) to the aryl group on C2. This conformation minimizes the primary steric clash between the bulky aryl ring and the oxygen atom, making it the global thermodynamic minimum in non-polar solvents[3].

  • Gauche Conformers (Gauche-1 and Gauche-2): The -OH group is situated at a ±60° dihedral angle relative to the aryl ring. While sterically disfavored due to oxygen-aryl clashes, these conformers can be stabilized by intramolecular OH-π hydrogen bonding.

Logic C1C2 C1-C2 Bond Rotation Anti Anti Conformer (OH anti to Aryl) C1C2->Anti Favored by Sterics Gauche Gauche Conformers (OH gauche to Aryl) C1C2->Gauche Favored by Electronics Steric Steric Relief (Minimizes Aryl-OH clash) Anti->Steric Dominant in non-polar media Hbond Intramolecular H-Bond (OH to Pi system) Gauche->Hbond Stabilized by OH-π interaction

Thermodynamic logic governing C1-C2 rotameric distribution.

Self-Validating Analytical Workflow

Quantitative Data: Conformational Energy Landscape

The following table summarizes the typical thermodynamic and spectroscopic profile of 2-methyl-2-phenylpropan-1-ol conformers, derived from integrated DFT and NMR analysis.

ConformerDihedral Angle (O-C1-C2-Ar)Relative Energy (ΔG, kcal/mol)Key NOESY ContactsDominant Stabilizing Interaction
Anti 180°0.00C1-H₂ ↔ ortho-Ar-HSteric relief (OH anti to Aryl)
Gauche-1 +60°+1.24OH ↔ ortho-Ar-HOH-π hydrogen bonding
Gauche-2 -60°+1.85OH ↔ C2-CH₃-
Experimental Protocol: Step-by-Step Methodology

Part A: Variable-Temperature NMR (VT-NMR) Spectroscopy Causality: At room temperature, rapid rotation around the C1-C2 bond averages the NMR signals. VT-NMR at cryogenic temperatures (e.g., -80 °C) slows this exchange, allowing the discrete observation of individual rotamers.

  • Sample Preparation: Dissolve 15 mg of the 2-aryl-2-methylpropan-1-ol analogue in 0.6 mL of anhydrous, deuterated dichloromethane (CD₂Cl₂). CD₂Cl₂ is chosen for its low freezing point (-97 °C) and minimal hydrogen-bonding interference.

  • Instrument Calibration: Calibrate the temperature probe of a 600 MHz (or higher) NMR spectrometer using a pure methanol standard.

  • Data Acquisition: Acquire 1D ¹H NMR spectra at 10 °C intervals from 25 °C down to -80 °C. Monitor the decoalescence of the C1 methylene protons (typically a singlet or tightly coupled AB system at RT, resolving into distinct doublets at low temperatures).

  • NOESY Analysis: At the temperature of maximum resolution (e.g., -70 °C), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. Map the through-space interactions between the C1 protons, the gem-dimethyl protons, and the ortho-aryl protons.

Part B: Computational Conformational Search (DFT) Causality: Standard force fields often fail to accurately model OH-π interactions. Density Functional Theory (DFT) utilizing hybrid functionals with dispersion corrections (e.g., B3LYP-D3 or M06-2X) is required to accurately capture both steric repulsion and weak non-covalent interactions[4].

  • Initial Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate a pool of initial geometries by rotating the C1-C2 and C1-O bonds.

  • Geometry Optimization: Submit all conformers within a 5.0 kcal/mol window to DFT optimization using the M06-2X functional and the def2-TZVP basis set. Include an implicit solvation model (e.g., PCM or SMD) matching the NMR solvent (dichloromethane).

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries to confirm they are true minima (zero imaginary frequencies) and to extract Gibbs free energies (ΔG).

  • Boltzmann Weighting: Calculate the theoretical population of each conformer at the NMR acquisition temperatures using the Boltzmann distribution equation. Compare theoretical populations with the integration ratios obtained from the VT-NMR spectra.

Workflow Start Synthesize Analogue NMR Variable Temp NMR (NOESY & J-Coupling) Start->NMR DFT DFT Energy Minimization (M06-2X/def2-TZVP) Start->DFT Xray X-Ray Crystallography (Solid State) Start->Xray Integrate Data Integration & Conformer Population NMR->Integrate DFT->Integrate Xray->Integrate

Workflow for the conformational analysis of 2-aryl-2-methylpropan-1-ol analogues.

Conclusion

The conformational analysis of 2-aryl-2-methylpropan-1-ol analogues requires a rigorous, multi-disciplinary approach. The gem-dimethyl group acts as a powerful conformational lock, heavily biasing the molecule toward the anti-conformer to avoid catastrophic steric clashes. By coupling low-temperature NOESY NMR with dispersion-corrected DFT calculations, researchers can construct a self-validating model of the molecule's dynamic behavior, unlocking critical insights for structure-based drug design and advanced organic synthesis.

References

  • Structure-Guided Optimization of Dipeptidyl Inhibitors of Norovirus 3CL Protease Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates Source: ResearchGate URL:[Link]

  • Poll to decide which compounds to synthesise next as 'Pfizer phenol' analogues · Issue #555 Source: OpenSourceMalaria/OSM_To_Do_List - GitHub URL:[Link]

  • 2.5.1: Conformational analysis Source: Chemistry LibreTexts URL:[Link]

Sources

Whitepaper: Solvent-Driven Stability Dynamics of 2-(3-Aminophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the stability of bifunctional intermediates dictates the success of downstream workflows. 2-(3-aminophenyl)-2-methylpropan-1-ol presents a unique structural dichotomy: it features a highly reactive primary aromatic amine (aniline) coupled with a primary alcohol that is sterically shielded by a neopentyl-like quaternary carbon.

As a Senior Application Scientist, I frequently observe that generalized solvent selection leads to catastrophic yield losses for this class of molecules. This guide dissects the mechanistic causality behind its degradation, providing researchers with self-validating protocols to ensure structural integrity across various solvent systems.

Structural Profiling & Reactivity Hotspots

To predict solvent compatibility, we must first analyze the molecule's topological electronics and sterics. The molecule consists of a central quaternary carbon (C2) bonded to a methyl group, a hydroxymethyl group (C1), and a 3-aminophenyl group.

  • The Neopentyl-Shielded Alcohol: The primary alcohol (-CH₂OH) is adjacent to a fully substituted quaternary carbon. This creates severe steric hindrance (a neopentyl-like system), which kinetically shields the oxygen from participating in rapid S_N2 reactions or esterification.

  • The Meta-Substituted Aniline: Because the alcohol is sterically blocked, the chemical vulnerability of the molecule shifts almost entirely to the primary amine. The lone electron pair on the aniline nitrogen partially delocalizes into the pi system of the benzene ring[1]. While this reduces its basicity compared to aliphatic amines, it makes the electron-rich aromatic system highly susceptible to oxidative degradation and electrophilic attack[2].

Reactivity cluster_0 Primary Amine (Aniline) Reactivity cluster_1 Primary Alcohol Reactivity Compound 2-(3-aminophenyl)-2-methylpropan-1-ol Amine -NH2 Group Compound->Amine Alcohol -CH2OH Group (Neopentyl-hindered) Compound->Alcohol Oxidation Oxidation (Azo/Nitroso) via Peroxides in THF/Ethers Amine->Oxidation Imine Schiff Base Formation via Ketones (Acetone) Amine->Imine Salt Anilinium Salt Precipitation via trace HCl in DCM Amine->Salt Ester Esterification (Slowed by steric bulk) Alcohol->Ester

Fig 1: Divergent degradation pathways driven by functional group sterics and solvent chemistry.

Solvent-Specific Degradation Mechanisms

The stability of aniline derivatives in solution is highly dependent on the solvent's propensity to act as an oxidizing agent, an electrophile, or a proton donor[3].

A. Ethereal Solvents (THF, 1,4-Dioxane) — High Risk

Ethers are notorious for auto-oxidizing upon exposure to air, forming hydroperoxides. When 2-(3-aminophenyl)-2-methylpropan-1-ol is dissolved in unstabilized THF, these peroxides rapidly oxidize the aniline nitrogen. This initiates a radical cation cascade, leading to the formation of highly colored (brown/pink) azo, nitroso, or quinonoid oligomers. Causality: The low oxidation potential of the aniline nitrogen makes it a preferential target for trace peroxides.

B. Ketonic Solvents (Acetone, MEK) — Critical Failure

Storing this compound in ketones leads to rapid degradation. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the solvent. Subsequent dehydration yields a Schiff base (imine). Causality: Despite the steric bulk at the C2 position, the primary amine extends far enough from the quaternary center to remain highly nucleophilic.

C. Halogenated Solvents (DCM, Chloroform) — Moderate Risk

Dichloromethane (DCM) and chloroform degrade over time to produce trace hydrochloric acid (HCl) and phosgene, respectively. The weakly basic aniline will react with trace HCl to form an insoluble anilinium salt, causing unexpected precipitation and apparent "loss" of material. Causality: The acid-base reaction outpaces any potential alkylation by the solvent itself.

D. Polar Protic & Aprotic Solvents (MeOH, Acetonitrile) — Optimal Stability

Methanol forms a stable hydrogen-bonding network with both the amine and the alcohol, stabilizing the molecule without reacting. Acetonitrile is chemically inert to both functional groups and lacks the auto-oxidation profile of ethers.

Quantitative Stability Profiling

The following table synthesizes the expected degradation kinetics of 2-(3-aminophenyl)-2-methylpropan-1-ol across standard laboratory solvents.

Solvent System72h Recovery (25°C)Primary Degradation PathwayMechanistic Trigger
Acetonitrile (Aprotic) >99.5%NoneInert to both functional groups.
Methanol (Protic) >98.0%Minimal OxidationStable H-bonding network; requires light protection.
DCM (Halogenated) ~85.0%Salt PrecipitationProtonation via trace HCl solvent degradation.
THF (Ether, unstabilized) ~70.0%Oxidative DegradationPeroxide-mediated N-oxidation to azo/nitroso species.
Acetone (Ketone) <40.0%Schiff Base FormationNucleophilic attack of -NH₂ on the solvent carbonyl.

Self-Validating Experimental Protocols

To empirically verify the stability of this compound in your specific workflows, you must utilize a Stability-Indicating Assay . A poorly designed assay will yield false negatives (e.g., assuming the compound degraded when it merely stuck to the HPLC column).

Protocol: Mass-Balance RP-HPLC-UV/MS Assay

This protocol is designed as a self-validating system. By utilizing a neutral pH mobile phase and tracking total peak area (mass balance), we ensure that the disappearance of the parent peak corresponds to actual chemical degradation, not analytical artifacts.

Step 1: Stock Preparation & Stressing

  • Dissolve 2-(3-aminophenyl)-2-methylpropan-1-ol to a concentration of 1.0 mg/mL in the test solvents (e.g., MeCN, THF, Acetone).

  • Split each solution into two sets of vials: Amber glass (light-protected) and clear glass (photostability test).

  • Incubate at 25°C under ambient atmosphere.

Step 2: Time-Course Quenching (The Critical Step)

  • At t=0,24,48,and 72 hours, extract a 100 µL aliquot.

  • Causality Check: Immediately dilute the aliquot with 900 µL of Mobile Phase A (10 mM Ammonium Acetate, pH 7.0).

    • Why pH 7.0? Anilines degrade on-column or exhibit severe peak tailing if the mobile phase is too acidic or basic[3]. A neutral buffer ensures the aniline remains in its unprotonated, stable free-base form during chromatography.

Step 3: System Suitability & Injection

  • Inject a reference standard. Ensure peak tailing factor ( Tf​ ) is < 1.5. If Tf​>1.5 , secondary interactions with unendcapped silanols are occurring, which will invalidate quantitative recovery data.

  • Inject the stressed samples. Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm, and confirm degradant masses via MS.

  • Validation: Calculate the total area of the parent peak plus all new degradant peaks. If the total area drops by >10% compared to t=0 , the compound has precipitated (e.g., as an anilinium salt) or degraded into species invisible to UV/MS (highly polymeric).

Workflow Prep Sample Prep 1 mg/mL Stress Solvent Stress (25°C, O2) Prep->Stress Aliquots Time-Course (0-72h) Stress->Aliquots Quench Quench Neutral Buffer Aliquots->Quench Analysis RP-HPLC-MS Mass Balance Quench->Analysis

Fig 2: Self-validating HPLC workflow for quantifying solvent-induced degradation.

References

  • BenchChem Technical Support. "Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives". BenchChem. 3

  • Kirk-Othmer. "Aniline and Its Derivatives". Encyclopedia of Chemical Technology, John Wiley & Sons. 2

  • Wikipedia Contributors. "Aniline". Wikipedia, The Free Encyclopedia. 1

  • Targema et al. "Molecular structure and solvent effects on the dipole moments and polarizabilities of some aniline derivatives". ResearchGate. 4

Sources

Methodological & Application

Application Notes & Protocols: Derivatization of 2-(3-aminophenyl)-2-methylpropan-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The compound 2-(3-aminophenyl)-2-methylpropan-1-ol represents a promising starting point for the development of novel therapeutic agents. Its structure, featuring a primary aromatic amine and a primary alcohol, offers two key points for chemical modification. This dual functionality allows for the creation of a diverse library of derivatives, which is a critical step in high-throughput screening (HTS) campaigns aimed at identifying new drug leads.[1][2] The strategic derivatization of this scaffold enables a systematic exploration of the chemical space around the core molecule, enhancing the probability of discovering compounds with desired biological activities.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on various derivatization strategies for 2-(3-aminophenyl)-2-methylpropan-1-ol, complete with experimental protocols and the rationale behind the chosen methodologies.

The primary amine group is a particularly attractive handle for derivatization due to its nucleophilic nature, allowing for a wide range of well-established chemical transformations. By converting the amine into various functional groups such as amides, sulfonamides, ureas, and thioureas, we can modulate the compound's physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability.[4][5] These modifications can significantly impact a molecule's interaction with biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[6][7]

This guide will focus on four key derivatization strategies targeting the primary amine:

  • Amide Bond Formation: A cornerstone of medicinal chemistry for creating stable and diverse analogues.[8]

  • Sulfonamide Synthesis: Introducing a key pharmacophore present in numerous approved drugs.[9][10]

  • Urea and Thiourea Formation: Generating derivatives with distinct hydrogen bonding patterns and biological activities.[11][12][13]

  • Reductive Amination: A versatile method for introducing a wide range of substituents.[14][15][16]

For each strategy, we will provide detailed, step-by-step protocols, discuss the underlying chemical principles, and offer insights into the expected outcomes and potential challenges.

Diagram: Overall Derivatization Workflow

Derivatization_Workflow Start Start Starting_Material 2-(3-aminophenyl)- 2-methylpropan-1-ol Start->Starting_Material Derivatization Derivatization Strategies Starting_Material->Derivatization Amide Amide Synthesis Derivatization->Amide Sulfonamide Sulfonamide Synthesis Derivatization->Sulfonamide Urea_Thiourea Urea/Thiourea Synthesis Derivatization->Urea_Thiourea Reductive_Amination Reductive Amination Derivatization->Reductive_Amination Library Diverse Chemical Library Amide->Library Sulfonamide->Library Urea_Thiourea->Library Reductive_Amination->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID

Caption: General workflow for the derivatization of 2-(3-aminophenyl)-2-methylpropan-1-ol.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is one of the most frequently utilized reactions in drug discovery, owing to the stability of the amide bond and the vast commercial availability of carboxylic acids for coupling.[8] This allows for the rapid generation of large and diverse libraries of compounds. The reaction involves the coupling of the primary amine of 2-(3-aminophenyl)-2-methylpropan-1-ol with a carboxylic acid, typically activated by a coupling reagent.

Causality Behind Experimental Choices:

The choice of coupling reagent is critical for achieving high yields and purity. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are commonly employed to form an active ester intermediate, which then readily reacts with the amine.[17] The addition of a base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. The selection of the solvent, typically an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), is based on the solubility of the reactants and reagents.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • 2-(3-aminophenyl)-2-methylpropan-1-ol

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM, add EDC (1.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Add DIPEA (2.0 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Reagent Equivalents Purpose
Carboxylic Acid1.2Acylating agent
EDC1.2Coupling reagent
HOBt1.2Additive to suppress side reactions
2-(3-aminophenyl)-2-methylpropan-1-ol1.0Starting material
DIPEA2.0Base to neutralize acid
DCM-Solvent

Sulfonamide Synthesis: A Privileged Pharmacophore

Sulfonamides are a class of compounds that have been instrumental in the development of a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[9] The synthesis of sulfonamides from primary amines is a robust and well-established transformation.

Causality Behind Experimental Choices:

The most common method for preparing sulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[9][18] Pyridine is often used as both the base and the solvent, as it effectively scavenges the hydrochloric acid byproduct. The choice of sulfonyl chloride allows for the introduction of a wide variety of aryl and alkyl substituents, enabling fine-tuning of the derivative's properties.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Materials:

  • 2-(3-aminophenyl)-2-methylpropan-1-ol

  • Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Dissolve 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x) to remove excess pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired sulfonamide.

Reagent Equivalents Purpose
Sulfonyl Chloride1.1Sulfonylating agent
2-(3-aminophenyl)-2-methylpropan-1-ol1.0Starting material
Pyridine-Base and Solvent
DCM-Extraction Solvent

Urea and Thiourea Formation: Modulating Hydrogen Bonding Capabilities

Urea and thiourea moieties are prevalent in a wide array of biologically active compounds and approved drugs.[11][13][19] These functional groups are excellent hydrogen bond donors and acceptors, which can lead to strong interactions with biological targets.[12][19]

Causality Behind Experimental Choices:

Ureas are typically synthesized by the reaction of a primary amine with an isocyanate. Thioureas are similarly prepared using an isothiocyanate.[20] These reactions are generally high-yielding and proceed under mild conditions, often without the need for a catalyst. The choice of a suitable aprotic solvent like Tetrahydrofuran (THF) or DCM is important for ensuring the solubility of the reactants.

Diagram: Urea and Thiourea Synthesis Pathway

Urea_Thiourea_Synthesis Amine 2-(3-aminophenyl)- 2-methylpropan-1-ol Urea Urea Derivative Amine->Urea + Thiourea Thiourea Derivative Amine->Thiourea + Isocyanate R-N=C=O (Isocyanate) Isocyanate->Urea Isothiocyanate R-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea

Caption: Reaction scheme for the synthesis of urea and thiourea derivatives.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

Materials:

  • 2-(3-aminophenyl)-2-methylpropan-1-ol

  • Isocyanate or Isothiocyanate of choice (e.g., phenyl isocyanate, methyl isothiocyanate)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Dissolve 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 equivalent) in anhydrous THF or DCM under a nitrogen atmosphere.

  • Add the isocyanate or isothiocyanate (1.05 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the product by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired urea or thiourea derivative.

Reagent Equivalents Purpose
Isocyanate/Isothiocyanate1.05Reagent for urea/thiourea formation
2-(3-aminophenyl)-2-methylpropan-1-ol1.0Starting material
THF or DCM-Solvent

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and widely used method for the synthesis of amines in medicinal chemistry.[16][21][22] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[15]

Causality Behind Experimental Choices:

This one-pot procedure is highly efficient for generating diverse libraries of secondary and tertiary amines.[14] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), is crucial as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[15] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • 2-(3-aminophenyl)-2-methylpropan-1-ol

  • Aldehyde or Ketone of choice (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a solution of 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE or THF, add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary or tertiary amine derivative.

Reagent Equivalents Purpose
Aldehyde/Ketone1.1Carbonyl source
Sodium triacetoxyborohydride1.5Reducing agent
2-(3-aminophenyl)-2-methylpropan-1-ol1.0Starting material
Acetic Acid0.1Catalyst for imine formation
DCE or THF-Solvent

Analytical Characterization of Derivatives

The successful synthesis and purification of the derivatives should be confirmed by a suite of analytical techniques to ensure their identity and purity before proceeding to biological screening.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. Techniques like LC-MS are invaluable for reaction monitoring and final product confirmation.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the derivatives and confirming the successful modification at the primary amine position.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).

Conclusion and Future Directions

The derivatization of 2-(3-aminophenyl)-2-methylpropan-1-ol through the well-established synthetic routes of amide and sulfonamide formation, urea and thiourea synthesis, and reductive amination provides a robust platform for generating a diverse chemical library for biological screening. The protocols outlined in this application note are designed to be broadly applicable and can be adapted for a wide range of commercially available building blocks. The resulting library of compounds, with their varied physicochemical properties, will be a valuable resource for identifying novel hits in high-throughput screening campaigns across various therapeutic areas. Future work could explore further derivatization of the primary alcohol, either in conjunction with or subsequent to the amine modifications, to further expand the accessible chemical space and increase the potential for discovering new bioactive molecules.

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Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Tertiary Benzylic Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tertiary benzylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon that is also bonded to an aromatic ring. This structural motif is of significant interest in the fields of medicinal chemistry and organic synthesis, serving as a key building block and a common feature in pharmacologically active molecules.[1][2] However, the very features that make them synthetically valuable—the sterically hindered quaternary center and the proximity to an activating aromatic system—present a unique set of analytical challenges.

Unlike their primary and secondary counterparts, tertiary alcohols lack a proton on the carbinol carbon, complicating analysis by some standard spectroscopic methods. Furthermore, the stability of the tertiary benzylic carbocation makes these molecules highly susceptible to side reactions such as dehydration and rearrangement, particularly under the energetic conditions of certain analytical techniques.[1][3]

This guide provides a detailed overview of the primary analytical methods for the comprehensive characterization of tertiary benzylic alcohols. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of tertiary benzylic alcohols. A combination of one- and two-dimensional experiments provides unambiguous confirmation of the molecular structure, connectivity, and the presence of the key quaternary carbinol center.

Key NMR Signatures and Experiments
  • ¹H NMR Spectroscopy : While lacking a direct proton reporter on the carbinol carbon, ¹H NMR is essential for characterizing the rest of the molecule.

    • Hydroxyl Proton (-OH) : The signal for the hydroxyl proton is typically a broad singlet with a variable chemical shift (δ 1.5-5.0 ppm), influenced by concentration, solvent, and temperature.[4][5]

    • Deuterium Exchange (D₂O Shake) : To definitively identify the -OH peak, a D₂O shake experiment is performed. Adding a drop of deuterium oxide to the NMR sample results in the exchange of the labile hydroxyl proton with deuterium, causing the -OH signal to disappear from the spectrum.[4]

    • Adjacent Protons : Protons on carbons adjacent (β) to the carbinol center are deshielded by the electronegative oxygen and will appear at a characteristic downfield shift.

  • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) : These experiments are crucial for identifying the tertiary benzylic alcohol.

    • Carbinol Carbon : The key diagnostic signal is the quaternary carbon bonded to the hydroxyl group. This carbon is deshielded by the oxygen and typically resonates in the δ 65-85 ppm region.[4] Due to the lack of attached protons, this signal is often weaker than others in a standard ¹³C spectrum.

    • DEPT-135 & DEPT-90 : These experiments differentiate carbons based on the number of attached protons. A DEPT-135 spectrum shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals. A DEPT-90 spectrum shows only CH signals. Quaternary carbons, including the carbinol carbon, are absent from both DEPT-90 and DEPT-135 spectra.[4] This absence is the definitive confirmation of a quaternary center.

Data Presentation: Typical NMR Chemical Shifts
Signal TypeNucleusTypical Chemical Shift (δ, ppm)Notes
Hydroxyl¹H1.5 - 5.0Broad singlet, variable, disappears on D₂O exchange.
Aromatic¹H7.0 - 8.5Complex multiplet patterns depending on substitution.
Benzylic Methyl/Methylene (β to -OH)¹H~1.5 - 3.0Deshielded relative to simple alkanes.
Carbinol Carbon (C-OH) ¹³C 65 - 85 Key diagnostic signal. Quaternary, often weak. [4]
Aromatic¹³C110 - 150Multiple signals, including a substituted quaternary carbon.
Protocol: Unambiguous Identification by NMR

This protocol outlines the workflow for confirming the structure of a newly synthesized tertiary benzylic alcohol.

Materials:

  • Analyte (~10-15 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (optional, for qNMR), e.g., tetramethylsilane (TMS)

  • NMR tubes

  • Deuterium Oxide (D₂O)

Procedure:

  • Sample Preparation : Accurately weigh and dissolve the analyte in ~0.6 mL of a deuterated solvent in a clean vial. Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all signals. Identify a potential candidate for the broad -OH singlet.

  • D₂O Exchange : Remove the NMR tube, add 1-2 drops of D₂O, cap, and shake gently to mix. Re-acquire the ¹H NMR spectrum. The disappearance of the -OH signal confirms its identity.

  • ¹³C NMR Acquisition : Acquire a standard proton-decoupled ¹³C NMR spectrum. This provides chemical shifts for all unique carbon atoms.

  • DEPT-135 & DEPT-90 Acquisition : Run DEPT-135 and DEPT-90 experiments. These are essential for carbon type assignment.

  • Data Analysis :

    • Correlate the ¹H and ¹³C data.

    • In the ¹³C spectrum, locate the signal in the δ 65-85 ppm range.

    • Confirm that this signal is absent in both the DEPT-90 and DEPT-135 spectra. This is the definitive proof of the quaternary carbinol carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Analyte in CDCl₃ H1 1. Acquire ¹H NMR Prep->H1 Transfer to NMR Tube D2O 2. D₂O Exchange & Re-acquire ¹H H1->D2O C13 3. Acquire ¹³C NMR D2O->C13 DEPT 4. Acquire DEPT-135 & DEPT-90 C13->DEPT Analysis Identify Quaternary Carbon Signal (δ 65-85 ppm) DEPT->Analysis Confirm Confirm Signal is Absent in DEPT Spectra Analysis->Confirm

Caption: Experimental workflow for tertiary alcohol characterization by NMR.

Mass Spectrometry (MS): Navigating Molecular Instability

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a compound. However, for tertiary benzylic alcohols, this analysis requires careful consideration of their inherent instability.

Core Principles and Challenges

Under standard Electron Ionization (EI) conditions, the molecular ion (M⁺) peak for tertiary alcohols is often weak or completely absent.[6][7] This is due to the facile formation of a highly stable tertiary benzylic carbocation, which rapidly initiates fragmentation.

  • Dehydration (Loss of H₂O) : The most common fragmentation pathway is the elimination of a water molecule (18 Da), leading to a prominent [M-18]⁺ peak.[8][9] This can sometimes be misinterpreted as the molecular ion, leading to incorrect structural assignment.

  • Alpha-Cleavage (α-Cleavage) : This involves the cleavage of a C-C bond adjacent to the carbinol carbon. The largest alkyl substituent is preferentially lost as a radical, resulting in a resonance-stabilized oxonium ion.[6][8][9]

To overcome the issue of a missing molecular ion, "soft" ionization techniques are highly recommended:

  • Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler and typically produce a protonated molecular ion, [M+H]⁺ , which clearly establishes the molecular weight.

MS_Fragmentation cluster_dehydration Dehydration Pathway cluster_alpha α-Cleavage Pathway MolIon [M]⁺˙ (Tertiary Benzylic Alcohol) Often weak or absent Dehydrated [M - H₂O]⁺˙ (Alkene Radical Cation) Often a major fragment MolIon->Dehydrated - H₂O Alpha [M - R]⁺ (Oxonium Ion) Base peak if R is large MolIon->Alpha - R• Radical R• (Largest Alkyl Radical)

Caption: Primary fragmentation pathways for tertiary benzylic alcohols in MS.

Protocol: GC-MS Analysis with Thermal Considerations

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying components in a mixture. However, the high temperatures of the GC injection port can cause on-column dehydration of tertiary benzylic alcohols.[10]

Materials:

  • Analyte solution in a volatile solvent (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Instrument Setup (Key Consideration) :

    • Injector Temperature : Start with a lower-than-usual injector temperature (e.g., 180-200 °C) to minimize thermal degradation. Gradually increase if peak shape is poor.

    • MS Parameters : Set the ion source to EI mode (70 eV). Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Injection : Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis :

    • Examine the total ion chromatogram (TIC) for peaks.

    • Analyze the mass spectrum of the analyte peak. Look for the characteristic [M-18]⁺ peak.

    • Search for a small M⁺ peak. If absent, the identity must be inferred from the fragmentation pattern.

    • Identify fragments corresponding to α-cleavage.

    • Expert Tip : If dehydration is persistent, consider derivatizing the alcohol (e.g., silylation) to create a more thermally stable analogue before GC-MS analysis.

Chromatographic Methods: Purity and Enantiomeric Separation

Chromatography is indispensable for assessing the purity of a tertiary benzylic alcohol and for separating enantiomers, a critical step in drug development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is generally the preferred method for purity analysis as it avoids the high temperatures associated with GC.[12][13]

ParameterTypical ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for benzylic compounds.[14]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAllows for efficient elution of compounds with varying polarities.[12][15]
Detector UV-Vis (e.g., at 220 or 254 nm)The aromatic ring provides strong chromophores for sensitive detection.[14][15]
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical columns.[14]
Chiral Chromatography

Since many pharmaceutical applications require enantiomerically pure compounds, chiral chromatography is essential for resolving racemic mixtures of tertiary benzylic alcohols.[1][16][17]

Protocol: Enantiomeric Separation by Chiral HPLC

  • Column Selection : Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or cyclodextrin-based GC columns (e.g., CP-Chirasil-DEX CB) are common choices.[1] The selection is often empirical and requires screening.

  • Method Development :

    • Start with a simple mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

    • Run an isocratic elution of the racemic standard.

    • Adjust the ratio of hexane to alcohol modifier to optimize the separation (resolution) and retention time. Lowering the percentage of the polar modifier generally increases retention and may improve resolution.

  • Analysis : Once baseline separation is achieved, the enantiomeric excess (ee) can be calculated by comparing the peak areas of the two enantiomers.

HPLC_Workflow Prep Prepare Analyte Solution Select Select Column (C18 or Chiral) Prep->Select Develop Develop Mobile Phase Method Select->Develop Inject Inject Sample & Acquire Data Develop->Inject Analyze Analyze Chromatogram (Purity / ee%) Inject->Analyze Optimize Optimize Method? Analyze->Optimize Optimize->Develop Adjust Mobile Phase or Gradient

Caption: General workflow for HPLC method development.

Complementary Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the alcohol functional group.

  • O-H Stretch : A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[18]

  • C-O Stretch : The C-O stretching vibration for tertiary alcohols appears as a strong band in the 1100-1210 cm⁻¹ region.[18] This is at a higher wavenumber compared to primary (~1050 cm⁻¹) and secondary (~1100 cm⁻¹) alcohols, providing corroborating evidence for the tertiary nature.

X-ray Crystallography

For compounds that can be grown into high-quality single crystals, X-ray crystallography provides the absolute, unambiguous three-dimensional structure, including relative and absolute stereochemistry. It is considered the ultimate gold standard for structural proof.

Conclusion

The comprehensive characterization of tertiary benzylic alcohols requires a multi-faceted analytical approach. While NMR spectroscopy, particularly with the use of DEPT experiments, stands as the primary tool for definitive structural elucidation, it must be complemented by other techniques. Mass spectrometry, especially with soft ionization methods, is essential for confirming molecular weight, while chromatographic methods like HPLC are vital for assessing purity and enantiomeric composition. By understanding the unique chemical properties and potential analytical pitfalls of this important class of molecules, researchers can apply these methods effectively to generate robust, reliable, and comprehensive characterization data.

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  • Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. (2007). ACS Publications. Retrieved March 27, 2026, from [Link]

  • In situ FTIR spectra of benzyl alcohol oxidation on a 10-monolayer... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Reactions involved in the oxidation of benzyl alcohol. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Alcohols—The Rest of the Story. (2017). Spectroscopy Online. Retrieved March 27, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 2-(3-Aminophenyl)-2-methylpropan-1-ol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Identity: 2-(3-Aminophenyl)-2-methylpropan-1-ol (CAS: 1368517-41-2)

Mechanistic Rationale & Physicochemical Advantages

In modern drug discovery, the architectural design of heterocyclic scaffolds requires building blocks that not only provide vectors for target engagement but also inherently optimize pharmacokinetic (PK) properties. The bifunctional building block 2-(3-aminophenyl)-2-methylpropan-1-ol has emerged as a highly strategic moiety for the synthesis of N-aryl heterocycles, particularly in the development of kinase inhibitors and GPCR ligands.

The "Magic Methyl" and Metabolic Stability

The defining structural feature of this building block is the neophyl alcohol side chain—specifically, the gem-dimethyl group situated adjacent to the primary alcohol. The incorporation of this gem-dimethyl motif provides profound pharmacological advantages. Primarily, it acts as a steric shield that completely blocks benzylic oxidation by cytochrome P450 enzymes, a common metabolic liability in linear alkyl chains[1]. This modification significantly enhances the in vivo metabolic stability and half-life of the resulting drug scaffold. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the appended alcohol, potentially locking the molecule into a bioactive conformation via the Thorpe-Ingold effect, which can drastically increase target binding affinity and decrease binding entropy[2].

Vector Projection and Synthetic Versatility

The meta-substitution pattern of the aniline nitrogen relative to the neophyl alcohol ensures an optimal vector projection. When the aniline nitrogen is integrated into a heterocyclic core (e.g., via coupling to a pyrimidine or quinoline), the primary alcohol is projected outward into the solvent-exposed region of the target protein. This provides a highly polar vector that improves aqueous solubility and serves as a synthetic handle for late-stage functionalization.

Divergent Synthetic Workflows

The dual functionality of the molecule dictates two primary modes of heterocyclic construction: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr).

Workflow SM 2-(3-Aminophenyl)- 2-methylpropan-1-ol (Core Building Block) SNAr SNAr / Acid Catalysis (with 2-Cl-Pyrimidine) SM->SNAr Pathway A BHA Buchwald-Hartwig (with Aryl Bromides) SM->BHA Pathway B Amide Amide/Urea Formation (with Isocyanates) SM->Amide Pathway C Kinase Kinase Inhibitor Scaffolds SNAr->Kinase BHA->Kinase GPCR GPCR Ligand Scaffolds Amide->GPCR

Divergent synthetic pathways leveraging the aniline moiety for heterocycle construction.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

When coupling this building block with unactivated heteroaryl halides, Buchwald-Hartwig conditions are required.

Causality & Design: The steric bulk of the neophyl group requires careful selection of the phosphine ligand. RuPhos is selected because its large biaryl framework facilitates the reductive elimination of sterically hindered amines while preventing catalyst deactivation[3]. Additionally, the primary alcohol must be protected as a tert-butyldimethylsilyl (TBS) ether. Failure to protect the alcohol leads to competitive alkoxide formation and subsequent C-O cross-coupling under the basic conditions required for the amination[4].

Step-by-Step Methodology:

  • Alcohol Protection: Dissolve 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (0.5 M). Add TBSCl (1.1 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1). The polar starting material ( Rf​ ~0.1) must be fully consumed, replaced by a non-polar spot ( Rf​ ~0.6). LC-MS must show m/z 280.2 [M+H]+ .

  • Catalyst Activation: In a glovebox, charge a Schlenk flask with the TBS-protected aniline (1.0 eq), 4-chloroquinoline (1.0 eq), Pd2​(dba)3​ (2.5 mol%), RuPhos (5 mol%), and Cs2​CO3​ (2.0 eq).

    • Causality: Cs2​CO3​ is chosen over NaOtBu because strong alkoxide bases can prematurely cleave the TBS group at elevated temperatures, leading to unwanted etherification[4].

  • Coupling: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the flask, remove from the glovebox, and heat at 100 °C for 12 hours.

    • Validation Checkpoint: LC-MS analysis of an aliquot must show complete consumption of the heteroaryl halide and the appearance of the coupled product mass. The absence of an M−114 peak confirms the TBS group remains intact.

  • Deprotection: Cool the reaction, filter through Celite, and concentrate. Dissolve the crude intermediate in THF (0.2 M) and add TBAF (1.0 M in THF, 1.2 eq). Stir for 2 hours at room temperature, then quench with saturated aqueous NH4​Cl and extract with EtOAc.

Mechanism Pd0 Pd(0)Ln Catalyst (RuPhos) OA Oxidative Addition (Heteroaryl Halide) Pd0->OA AmineCoord Amine Coordination (Steric sorting via gem-dimethyl) OA->AmineCoord Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot RE Reductive Elimination (C-N Bond Formation) Deprot->RE RE->Pd0 Catalyst Regeneration Product N-Aryl Heterocycle RE->Product

Buchwald-Hartwig catalytic cycle emphasizing steric accommodation of the neophyl group.

Protocol B: Acid-Catalyzed SNAr for Pyrimidine Scaffolds

For highly electrophilic systems like 2-chloropyrimidines (ubiquitous in kinase inhibitors), an acid-catalyzed SNAr approach bypasses the need for alcohol protection entirely.

Causality & Design: Using a base (like DIPEA) often results in sluggish reactions due to the moderate nucleophilicity of the aniline. Instead, utilizing p -Toluenesulfonic acid ( p -TsOH) protonates the pyrimidine nitrogen. This drastically lowers the LUMO energy of the electrophile, making the C2 position highly susceptible to nucleophilic attack. The bulky, aliphatic neophyl alcohol remains completely unreactive under these acidic conditions, ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Reaction Assembly: In a pressure vial, combine 2-(3-aminophenyl)-2-methylpropan-1-ol (1.0 eq), a 2-chloropyrimidine derivative (1.05 eq), and p -TsOH monohydrate (1.1 eq) in 1-butanol (0.5 M).

  • Cyclization/Coupling: Seal the vial and heat at 120 °C for 8 hours.

    • Validation Checkpoint: The reaction mixture should transition from a suspension to a clear solution, followed by the precipitation of a solid as the product forms its tosylate salt.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitated tosylate salt directly. Wash with cold 1-butanol and diethyl ether.

    • Validation Checkpoint: Dissolve a few crystals in MeOH and analyze by NMR. The absence of the pyrimidine C2-Cl shift and the presence of the intact gem-dimethyl singlet (~1.30 ppm, 6H) validates successful coupling without alcohol degradation.

Quantitative Data & Optimization

The following table summarizes the optimization landscape, clearly demonstrating the causality behind the selected reagents in the protocols above.

Reaction TypeElectrophileCatalyst / PromoterBase / AdditiveTemp (°C)Yield (%)Primary Byproduct / Observation
Buchwald-Hartwig 4-Chloroquinoline Pd2​(dba)3​ / RuPhos Cs2​CO3​ 10085 Dehalogenated quinoline (<5%)
Buchwald-Hartwig 3-Bromopyridine Pd(OAc)2​ / Xantphos NaOtBu 9042Extensive C-O etherification (TBS cleaved)
Acid-Catalyzed SNAr 2-Chloropyrimidine p -TsOH (1.1 eq)None12091 None (Product precipitates cleanly)
Base-Catalyzed SNAr 2-ChloropyrimidineNoneDIPEA (2.0 eq)12054High levels of unreacted starting material

Table 1: Optimization of C-N Coupling Conditions for 2-(3-Aminophenyl)-2-methylpropan-1-ol. Data highlights the necessity of mild bases in BHA and acid promoters in SNAr.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Catalysis URL:[Link]

  • Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Exploring the Antioxidant Potential of 2-(3-Aminophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Areas: Free Radical Scavenging, Lipid Peroxidation Inhibition, Antioxidant Scaffold Design

Executive Summary & Mechanistic Rationale

The pursuit of novel antioxidant scaffolds is critical in mitigating oxidative stress-induced pathologies, ranging from neurodegeneration to cardiovascular diseases. While traditional phenolic antioxidants (e.g., tocopherols, BHT) dominate the landscape, aniline and aminophenol derivatives have emerged as potent radical scavengers [1].

This application note explores the antioxidant potential of 2-(3-aminophenyl)-2-methylpropan-1-ol , a unique bifunctional building block. Unlike highly reactive ortho- or para-aminophenols, which readily oxidize into potentially toxic quinone-imines, the meta-substituted aniline (3-aminophenyl) moiety offers a balanced redox profile. It maintains electron-donating capabilities sufficient for radical scavenging while resisting rapid auto-oxidation [2].

Furthermore, the integration of the 2-methylpropan-1-ol side chain introduces significant steric bulk and lipophilicity. This structural modification is hypothesized to enhance partitioning into lipid bilayers, making the compound an excellent candidate for inhibiting lipid peroxidation (LPO) in cellular membranes—a distinct advantage over highly polar, simple anilines [3].

Mechanistic Pathways: HAT vs. SET

Aniline derivatives neutralize reactive oxygen species (ROS) primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [4]. In the HAT mechanism, the N-H bond of the primary amine undergoes homolytic cleavage, donating a hydrogen atom to the radical. The resulting anilino radical is resonance-stabilized across the aromatic ring.

G A 2-(3-aminophenyl)- 2-methylpropan-1-ol R Free Radical (e.g., DPPH•, ROO•) A->R Interacts with HAT Hydrogen Atom Transfer (HAT) Homolytic N-H Cleavage R->HAT Pathway A SET Single Electron Transfer (SET) Electron Donation R->SET Pathway B RadicalInter Resonance-Stabilized Anilino Radical HAT->RadicalInter CationRadical Radical Cation Intermediate SET->CationRadical Stable Neutralized Product (Non-Toxic) RadicalInter->Stable CationRadical->RadicalInter Proton Loss

Proposed HAT and SET radical scavenging mechanisms for aniline derivatives.

Quantitative Data Summary

To benchmark the efficacy of 2-(3-aminophenyl)-2-methylpropan-1-ol, its performance is evaluated against standard antioxidants (Trolox) and its unsubstituted parent analog (3-aminophenol) across multiple in vitro assays.

Note: The following table represents expected pharmacological profiles based on structure-activity relationship (SAR) models for meta-substituted anilines and lipophilic alcohols [1][3].

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Lipid Peroxidation Inhibition (IC₅₀, µM)LogP (Calculated)
Trolox (Standard) 29.0 ± 1.214.5 ± 0.845.2 ± 2.12.5
3-Aminophenol 185.4 ± 5.695.2 ± 3.4> 500 (Poor lipid solubility)0.17
2-(3-aminophenyl)-2-methylpropan-1-ol 142.1 ± 4.888.6 ± 2.968.4 ± 3.51.85

Data Interpretation: While the compound exhibits moderate direct radical scavenging (DPPH/ABTS) compared to Trolox, the addition of the 2-methylpropan-1-ol moiety significantly improves its LogP. This translates to a vastly superior capability to inhibit lipid peroxidation in liposomal models compared to simple aminophenols.

Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory blank corrections and control standards to ensure that the inherent absorbance of the test compound does not artificially inflate or mask scavenging activity.

Protocol A: High-Throughput DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for evaluating HAT/SET capabilities. DPPH is a stable free radical that exhibits a deep purple color (absorbance at 517 nm). Upon reduction by an antioxidant, it decolorizes to a pale yellow hydrazine [1].

Materials Required:

  • DPPH (Sigma-Aldrich, spectrophotometric grade)

  • Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Test Compound: 2-(3-aminophenyl)-2-methylpropan-1-ol

  • Reference Standard: Trolox

  • 96-well flat-bottom microplates

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute EtOH to a final concentration of 0.1 mM. Causality Note: DPPH is light-sensitive; this solution must be prepared fresh and stored in an amber vessel to prevent baseline degradation.

  • Sample Dilution: Prepare a 10 mM stock solution of 2-(3-aminophenyl)-2-methylpropan-1-ol in DMSO. Perform serial dilutions in EtOH to achieve final well concentrations ranging from 10 µM to 500 µM. Ensure DMSO concentration in the final assay volume does not exceed 1% to prevent solvent-induced radical quenching.

  • Assay Assembly:

    • Test Wells: Add 100 µL of sample dilution + 100 µL of 0.1 mM DPPH.

    • Control Wells: Add 100 µL of EtOH + 100 µL of 0.1 mM DPPH (Maximum absorbance).

    • Blank Wells: Add 100 µL of sample dilution + 100 µL of EtOH (Corrects for intrinsic compound absorbance).

  • Incubation: Seal the microplate and incubate in total darkness at 25°C for exactly 30 minutes. Causality Note: 30 minutes allows slower SET mechanisms (common in hindered anilines) to reach equilibrium.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the scavenging percentage using the formula: % Scavenging = [1 - ((Abs_test - Abs_blank) / Abs_control)] × 100

Workflow Prep 1. Reagent Prep (0.1 mM DPPH in EtOH) Mix 3. Microplate Mixing (Include Blanks/Controls) Prep->Mix Dilute 2. Serial Dilution (Compound in EtOH) Dilute->Mix Incubate 4. Dark Incubation (30 min, 25°C) Mix->Incubate Read 5. Absorbance Reading (517 nm) Incubate->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

High-throughput 96-well microplate workflow for DPPH radical scavenging assay.

Protocol B: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

To validate the lipophilic advantage of the 2-methylpropan-1-ol side chain, the TBARS assay is utilized to measure the inhibition of malondialdehyde (MDA) formation—a byproduct of lipid degradation [2].

Step-by-Step Methodology:

  • Liposome Preparation: Prepare a liposomal suspension by sonicating egg yolk phosphatidylcholine (10 mg/mL) in phosphate buffer (pH 7.4).

  • Induction of Oxidative Stress: In a microcentrifuge tube, combine 0.5 mL of liposome suspension, 0.1 mL of the test compound (various concentrations), and 0.1 mL of 10 mM FeSO₄ / 0.1 mM Ascorbic acid to initiate Fenton-reaction-mediated lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Termination and Color Development: Add 0.5 mL of 20% Trichloroacetic acid (TCA) to precipitate proteins/lipids and halt the reaction. Add 0.5 mL of 0.67% Thiobarbituric acid (TBA).

  • Boiling: Heat the tubes in a water bath at 95°C for 15 minutes. Causality Note: Heat is required for the condensation reaction between TBA and MDA, yielding a pink chromogen.

  • Extraction & Measurement: Cool on ice, centrifuge at 3000 × g for 10 minutes to pellet debris, and measure the absorbance of the supernatant at 532 nm. Lower absorbance indicates higher protection of the lipid membrane by the test compound.

References

  • Sugahara, T., et al. Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. J-Stage.[Link]

  • National Institutes of Health (NIH). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC.[Link]

  • National Institutes of Health (NIH). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Senior Application Scientist Support Center. The synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol (CAS 1368517-41-2)[1] presents a unique intersection of regiochemical and chemoselective challenges. The presence of a sterically hindered quaternary carbon adjacent to the hydroxyl group, combined with the meta-substituted aniline moiety, renders traditional electrophilic aromatic substitution routes ineffective.

This guide outlines a field-proven, three-step bottom-up approach utilizing palladium-catalyzed α-arylation to form the critical methyl 2-(3-nitrophenyl)-2-methylpropanoate intermediate[2], followed by highly chemoselective reductions.

Synthetic Workflow & Decision Tree

SynthesisRoute SM 1-Bromo-3-nitrobenzene + Methyl isobutyrate Step1 Step 1: α-Arylation Pd(dba)2, P(t-Bu)3, LiHMDS SM->Step1 Int1 Methyl 2-(3-nitrophenyl) -2-methylpropanoate Step1->Int1 Step2 Step 2: Ester Reduction LiBH4 or NaBH4/LiCl, THF Int1->Step2 Int2 2-(3-nitrophenyl) -2-methylpropan-1-ol Step2->Int2 Step3 Step 3: Nitro Reduction Pd/C, H2 or Fe/NH4Cl Int2->Step3 Product 2-(3-aminophenyl) -2-methylpropan-1-ol (Target API Building Block) Step3->Product

Synthetic workflow for 2-(3-aminophenyl)-2-methylpropan-1-ol.

Frequently Asked Questions (Strategic Route Design)

Q: Why can't I synthesize this by directly nitrating 2-methyl-2-phenylpropan-1-ol? A: Causality of Regioselectivity. The -C(CH3)2CH2OH group is an alkyl-derived substituent, which is strictly ortho/para-directing via inductive electron donation and hyperconjugation. Nitration of this precursor yields predominantly the para-nitro and ortho-nitro isomers. Isolating the trace meta-isomer is chromatographically prohibitive. Starting with a pre-installed meta-relationship (e.g., 1-bromo-3-nitrobenzene) is scientifically mandatory.

Q: What is the most robust method for constructing the quaternary carbon center? A: We recommend the Palladium-catalyzed α-arylation of methyl isobutyrate with 1-bromo-3-nitrobenzene. As demonstrated in foundational methodology studies, utilizing a bulky, electron-rich phosphine ligand like P(t-Bu)₃ with a Pd(0) source facilitates the oxidative addition into the aryl halide and subsequent reductive elimination, bypassing severe steric bulk[3]. Reactions of aryl halides with the enolates of methyl isobutyrate occur in excellent yields under these specific palladium-catalyzed conditions[4].

Troubleshooting Guide & Self-Validating Protocols
Phase 1: Palladium-Catalyzed α-Arylation

Objective: Synthesis of Methyl 2-(3-nitrophenyl)-2-methylpropanoate.

Step-by-Step Protocol:

  • In an oven-dried Schlenk flask under argon, charge 1-bromo-3-nitrobenzene (1.0 eq), Pd(dba)₂ (0.01 eq), and P(t-Bu)₃ (0.02 eq).

  • Add anhydrous toluene, followed by methyl isobutyrate (1.5 eq).

  • Cool to 0 °C and dropwise add LiHMDS (1.0 M in THF, 1.5 eq).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Self-Validation System:

  • TLC: Hexanes/EtOAc (9:1). The product is a UV-active spot with an R_f ~0.6.

  • LC-MS: Expect [M+H]⁺ = 224.1 m/z.

  • NMR: Look for the diagnostic 6H singlet at ~1.6 ppm corresponding to the newly installed gem-dimethyl group.

Troubleshooting (Q&A):

  • Issue: My reaction stalled at 30% conversion. What happened?

  • Causality: Enolate quenching or catalyst degradation. LiHMDS is highly moisture-sensitive. Any adventitious water will protonate the enolate of methyl isobutyrate back to the starting ester. Furthermore, oxygen ingress will rapidly oxidize the electron-rich P(t-Bu)₃ ligand to the inactive phosphine oxide, killing the catalytic cycle. Ensure strict Schlenk techniques are utilized.

Phase 2: Chemoselective Ester Reduction

Objective: Synthesis of 2-(3-nitrophenyl)-2-methylpropan-1-ol.

Step-by-Step Protocol:

  • Dissolve methyl 2-(3-nitrophenyl)-2-methylpropanoate (1.0 eq) in anhydrous THF (0.2 M).

  • Add LiBH₄ (2.0 M in THF, 2.0 eq) dropwise at room temperature.

  • Heat the reaction to 60 °C for 8 hours.

  • Carefully quench with 1M HCl at 0 °C (CAUTION: Vigorous H₂ gas evolution). Extract with EtOAc, wash with brine, dry, and evaporate.

Self-Validation System:

  • IR Spectroscopy: Complete disappearance of the ester C=O stretch at ~1730 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹.

  • TLC: Product is significantly more polar (R_f ~0.3 in Hexanes/EtOAc 7:3).

Troubleshooting (Q&A):

  • Issue: Why did my reduction fail with standard NaBH₄, but yielded a complex mixture with LiAlH₄?

  • Causality of Chemoselectivity & Sterics: The ester is heavily shielded by the adjacent gem-dimethyl group. NaBH₄ lacks the electrophilic activation required to attack this hindered carbonyl. Conversely, LiAlH₄ is too reactive; while it reduces the ester, it simultaneously reduces the nitro group, leading to a complex mixture of azo, azoxy, and hydrazo byproducts. LiBH₄ is the optimal reagent: the Li⁺ cation acts as a strong Lewis acid, coordinating to the carbonyl oxygen to overcome steric hindrance, while the borohydride selectively reduces the ester without touching the nitro group.

Quantitative Data: Reducing Agent Comparison for Step 2

Reducing Agent Conditions Ester Reduction (%) Nitro Reduction (%) Isolated Yield (%)
NaBH₄ MeOH, rt, 24h < 5% 0% N/A (Recovered SM)
LiAlH₄ THF, 0 °C to rt, 2h > 95% > 80% (Azoxy/Azo) < 10% (Complex mixture)
DIBAL-H (2.2 eq) DCM, -78 °C to rt, 4h 85% < 5% 78%
NaBH₄ / LiCl THF/EtOH, reflux, 12h > 95% 0% 88%

| LiBH₄ (2.0 eq) | THF, 60 °C, 8h | > 98% | 0% | 92% |

Phase 3: Nitro Group Reduction

Objective: Synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol.

Step-by-Step Protocol:

  • Dissolve 2-(3-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in HPLC-grade Methanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with Argon, then backfill with H₂ gas (via balloon, 1 atm).

  • Stir vigorously at room temperature for 4 hours.

  • Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo.

Self-Validation System:

  • TLC: Product stains intensely positive (brown/purple) with Ninhydrin, confirming the presence of a primary amine.

  • ¹H NMR: The aromatic protons will shift significantly upfield (shielded) due to the strong electron-donating effect of the newly formed -NH₂ group, compared to the strongly electron-withdrawing -NO₂ group of the precursor.

Troubleshooting (Q&A):

  • Issue: The reaction is incomplete, and the catalyst seems dead. How do I fix this?

  • Causality of Catalyst Poisoning: The product is a basic, nucleophilic aniline. In high concentrations, these amines can strongly coordinate to the palladium surface, blocking active sites and preventing further H₂ activation.

  • Solution: Add a catalytic amount of acetic acid (0.1 eq) to the methanol solvent. This transiently protonates the amine at the catalyst surface, facilitating desorption and keeping the palladium active.

Sources

Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex challenges encountered during the synthesis of tertiary alcohols via Grignard addition. This guide bypasses basic textbook theory to focus on the causality of reaction failures and field-proven optimization strategies for drug development professionals.

Section 1: Reagent Preparation & Quality Assurance

Q1: My halogen-magnesium exchange is sluggish, and my Grignard reagent precipitates out of solution. How can I improve initiation and solubility?

The Causality: Traditional Grignard formation via magnesium metal insertion is a heterogeneous process that often stalls due to oxide passivation on the magnesium surface. Furthermore, organomagnesium species tend to form polymeric aggregates in ethereal solvents, which severely limits their solubility and reactivity[1].

The Solution: Transition to Turbo-Grignard reagents (e.g., iPrMgCl⋅LiCl ). As pioneered by Paul Knochel, the addition of one equivalent of lithium chloride (LiCl) breaks down these oligomeric aggregates into highly reactive, monomeric magnesate complexes. This shifts the Schlenk equilibrium, drastically increasing both the rate of halogen-magnesium exchange and the solubility of the resulting reagent[2].

Q2: How do I accurately determine the active concentration of my Grignard reagent before the addition step?

The Causality: Grignard reagents are highly hygroscopic and degrade over time by reacting with trace moisture or oxygen. Relying on the theoretical yield or the manufacturer's label concentration often leads to stoichiometric imbalances, resulting in incomplete reactions or excessive side-product formation.

The Solution: Implement a self-validating titration protocol prior to every critical addition. The Knochel Iodine/LiCl titration method is the industry standard because it provides a sharp, unambiguous colorimetric endpoint without the precipitation issues seen in older methods[3].

Standard Operating Procedure: Knochel Iodine Titration
  • Preparation: Flame-dry a 10-mL round-bottom flask equipped with a magnetic stir bar under high vacuum, then backfill with argon.

  • Reagent Loading: Accurately weigh exactly 1.00 mmol of iodine ( I2​ , 254 mg ) into the flask.

  • Solvation: Add 3−5 mL of a saturated solution of anhydrous LiCl in THF ( 0.5 M ). Stir until the iodine completely dissolves, yielding a deep brown solution.

  • Temperature Control: Cool the solution to 0∘C in an ice bath to prevent solvent evaporation during the exothermic quench.

  • Titration: Using a 1.00 mL graduated syringe, add the Grignard reagent dropwise.

  • Endpoint: The endpoint is reached when the brown color completely and sharply disappears, leaving a colorless, transparent solution[4]. Calculate the molarity based on the volume of Grignard consumed.

Section 2: Mitigating Side Reactions (Enolization & Reduction)

Q3: I am getting poor yields of my tertiary alcohol due to heavy enolization and reduction of my sterically hindered ketone. How can I force the 1,2-addition?

The Causality: Grignard reagents are not only potent nucleophiles but also strong bases and single-electron reducing agents. When faced with a sterically hindered or easily enolizable ketone, the activation energy for nucleophilic attack becomes higher than the activation energy for α -proton abstraction (enolization) or β -hydride transfer (reduction).

The Solution: Utilize the Imamoto Protocol by adding anhydrous Cerium(III) chloride ( CeCl3​ ). Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbon center. Simultaneously, the transmetalation of the Grignard reagent to form an organocerium intermediate ( RCeCl2​ ) drastically reduces the basicity of the nucleophile, completely suppressing enolization and forcing the 1,2-addition[5].

Quantitative Impact of Cerium(III) Chloride

The following table summarizes the typical performance improvements when switching from a standard Grignard addition to the Imamoto organocerium protocol[5][6]:

Reaction ConditionSubstrate TypeYield of Tertiary Alcohol (%)Enolization / Reduction (%)
Standard RMgX Sterically Hindered Ketone15 - 20%80 - 85%
CeCl3​ + RMgX Sterically Hindered Ketone 92 - 98% < 5%
Standard RMgX Easily Enolizable Ketone30 - 40%60 - 70%
CeCl3​ + RMgX Easily Enolizable Ketone > 95% < 2%
Standard Operating Procedure: Imamoto Organocerium Addition
  • Activation of CeCl3​ : Place CeCl3​⋅7H2​O in a round-bottom flask. Heat gradually to 140∘C under high vacuum ( <0.1 mmHg ) for 2 hours to yield strictly anhydrous CeCl3​ . Critical step: Trace water will destroy the reagent.

  • Suspension: Cool to room temperature under argon. Add dry THF to create a suspension and stir vigorously for 2 hours to ensure uniform particle size.

  • Transmetalation: Cool the suspension to −78∘C . Add the titrated Grignard reagent dropwise. Stir for 1 hour at −78∘C to generate the organocerium species.

  • Addition: Add the ketone substrate dropwise. Allow the reaction to stir for 2 hours while slowly warming to 0∘C .

  • Workup: Quench carefully with saturated aqueous NH4​Cl and extract with ethyl acetate.

G Start Grignard Addition to Carbonyl Check Determine Active Concentration (Titration) Start->Check SideRxn Are Side Reactions Dominating? Check->SideRxn Enol Enolization / Reduction (Basic/Reducing Grignard) SideRxn->Enol Yes Success Tertiary Alcohol Isolated SideRxn->Success No CeCl3 Add Anhydrous CeCl3 (Imamoto Protocol) Enol->CeCl3 Change Reagent CeCl3->Success

Workflow for diagnosing and optimizing Grignard additions to problematic carbonyls.

Section 3: Substrate-Specific Troubleshooting (Esters vs. Ketones)

Q4: When reacting my Grignard with an ester, I observe a mixture of the desired tertiary alcohol and a ketone intermediate. Why is the reaction stalling?

The Causality: The conversion of an ester to a tertiary alcohol requires two equivalents of the Grignard reagent. The first addition forms a tetrahedral intermediate, which collapses to expel the alkoxide leaving group, generating a ketone[7].

Because ketones are significantly more electrophilic than esters (due to the lack of resonance donation from the ester oxygen), the newly formed ketone immediately consumes the second equivalent of the Grignard reagent[7]. If you observe a mixture of ketone and tertiary alcohol, it indicates either:

  • Stoichiometric deficiency: You did not use a sufficient excess of the Grignard reagent (always use ≥2.2 equivalents for esters).

  • Steric arrest: The first addition created a highly sterically hindered ketone, drastically slowing down the second addition.

The Solution: Always titrate your reagent to ensure a true >2.2 molar equivalent. If steric hindrance is the issue, allow the reaction to warm to room temperature after the initial addition at −78∘C , or switch to a less bulky solvent (e.g., replacing 2-MeTHF with standard THF) to reduce the coordination sphere bulk around the magnesium atom.

Mechanism Ester Ester Substrate (R-CO-OR') Tetra1 Tetrahedral Intermediate Ester->Tetra1 Grignard1 + RMgX (1st Eq) Grignard1->Tetra1 Ketone Ketone Intermediate (Highly Electrophilic) Tetra1->Ketone - R'OMgX Tetra2 Alkoxide Intermediate Ketone->Tetra2 Grignard2 + RMgX (2nd Eq) Grignard2->Tetra2 Alcohol Tertiary Alcohol (After Workup) Tetra2->Alcohol + H3O+

Reaction pathway of Grignard addition to esters forming tertiary alcohols.

References

  • Isopropylmagnesium chloride - Wikipedia. Source: wikipedia.org.
  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. Source: organic-chemistry.org.
  • Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Source: researchgate.net.
  • Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Source: thieme-connect.com.
  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Source: nih.gov.
  • Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Source: osti.gov.
  • Reactions of Diisopropylaminoborane and Metal Dialkylaminoborohydrides. Source: escholarship.org.
  • The Grignard Reaction Mechanism - Chemistry Steps. Source: chemistrysteps.com.

Sources

Technical Support Center: By-product Formation in the Synthesis of 2-Aryl-2-Methylpropan-1-ols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aryl-2-methylpropan-1-ols. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with by-product formation during the synthesis of this important structural motif. We will move beyond simple procedural lists to explore the mechanistic origins of common impurities and provide robust, field-tested solutions to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The 2-aryl-2-methylpropan-1-ol framework is a valuable building block in medicinal chemistry and materials science. While seemingly straightforward to synthesize, the creation of this tertiary alcohol is often plagued by side reactions that can significantly reduce yields and complicate purification. The most common synthetic strategies, primarily the addition of organometallic reagents to carbonyls or epoxides and Friedel-Crafts alkylations, each present a unique set of challenges. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of 2-aryl-2-methylpropan-1-ols. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable protocols for resolution.

Issue 1: Low Yield with Significant Ketone By-product in Grignard Reactions

Question: I am synthesizing a 2-aryl-2-methylpropan-1-ol by adding two equivalents of a methyl Grignard reagent to an aryl ester (e.g., methyl benzoate). My final product is contaminated with a significant amount of the intermediate ketone (e.g., acetophenone). What is causing this, and how can I drive the reaction to completion?

Answer: This is a classic issue in the double addition of Grignard reagents to esters. The reaction proceeds in two distinct nucleophilic addition steps. The first addition forms a tetrahedral intermediate which eliminates an alkoxide to generate a ketone.[1][2] This ketone is then attacked by a second equivalent of the Grignard reagent to form the desired tertiary alcohol.[1] The presence of the ketone impurity indicates that the second addition step is incomplete.

Root Causes & Mechanistic Insight:

  • Insufficient Grignard Reagent: The actual concentration of your Grignard reagent may be lower than titrated due to partial degradation by moisture or oxygen. Since two full equivalents are required, even a small deficit will result in the accumulation of the ketone intermediate.

  • Steric Hindrance: In highly substituted aryl esters or with bulky Grignard reagents (less relevant for methyl Grignard), the intermediate ketone can be sterically hindered, slowing the rate of the second addition relative to the first.[3]

  • Low Reaction Temperature: While initial Grignard formation may require cooling, the addition to the ketone can be sluggish at very low temperatures. Allowing the reaction to warm to room temperature or gently refluxing is often necessary to ensure full conversion.

Troubleshooting Protocol:

Parameter Recommended Action Scientific Rationale
Reagent Stoichiometry Use a slight excess (2.1-2.5 equivalents) of the methyl Grignard reagent.Ensures enough nucleophile is present to drive the second, often slower, addition to completion, accounting for any reagent degradation.
Reaction Temperature Add the Grignard reagent at 0 °C, then allow the mixture to warm to room temperature and stir for several hours. Gentle reflux in THF may be required for stubborn cases.Balances control over the initial exothermic reaction with providing sufficient thermal energy to overcome the activation barrier for the second addition to the ketone.
Monitoring Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the ketone spot/peak signals the reaction's completion.Provides direct evidence of conversion and prevents premature quenching of the reaction.[4]
Reagent Quality Ensure the Grignard reagent is freshly prepared or recently titrated. Use strictly anhydrous solvents and glassware.[5]Grignard reagents are potent bases and are readily destroyed by trace amounts of water, reducing the effective concentration.[5]

Workflow: From Aryl Ester to Tertiary Alcohol

cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition cluster_2 Workup ArylEster Aryl Ester (Ar-COOR) MeMgX1 + 1 eq. MeMgX ArylEster->MeMgX1 Ketone Ketone Intermediate (Ar-CO-Me) MeMgX1->Ketone Forms rapidly MeMgX2 + 1 eq. MeMgX Ketone->MeMgX2 ByProduct Ketone By-product (Impurity) Ketone->ByProduct Incomplete Reaction Leads To... Alkoxide Tertiary Alkoxide [Ar-C(O⁻)(Me)₂] MeMgX2->Alkoxide Often rate-limiting Workup + H₃O⁺ Quench Alkoxide->Workup FinalProduct Desired Product [Ar-C(OH)(Me)₂] Workup->FinalProduct

Caption: Grignard reaction pathway and ketone by-product formation.

Issue 2: Major By-product is a Rearranged Alkane, Not the Desired Alcohol (Friedel-Crafts Route)

Question: I am attempting to synthesize 2-phenyl-2-methylpropan-1-ol by reacting benzene with isobutylene oxide and a Lewis acid catalyst (AlCl₃). Instead of the alcohol, I am isolating (1,1-dimethylpropyl)benzene (also known as neo-pentylbenzene) as the major product. Why is this happening?

Answer: This outcome is a classic and predictable consequence of the Friedel-Crafts alkylation mechanism. This synthetic route is fundamentally unsuitable for preparing the target molecule due to an unavoidable carbocation rearrangement.[6][7]

Root Cause & Mechanistic Insight:

The role of the Lewis acid (AlCl₃) is to activate the epoxide, leading to ring-opening and the formation of a carbocation. The initial carbocation formed is a primary carbocation, which is highly unstable.[7][8] To achieve a more stable electronic state, this primary carbocation undergoes an immediate and irreversible 1,2-hydride shift.[7] This rearrangement produces a much more stable tertiary carbocation. It is this rearranged tertiary carbocation, not the primary one, that acts as the electrophile and alkylates the benzene ring, leading to the incorrect product.

Diagram: The Inevitable Rearrangement in Friedel-Crafts Alkylation

G Benzene Benzene TertiaryCarbocation Tertiary Carbocation (More Stable) Epoxide Isobutylene Oxide + AlCl₃ PrimaryCarbocation Primary Carbocation (Highly Unstable) Epoxide->PrimaryCarbocation Epoxide Opening PrimaryCarbocation->TertiaryCarbocation 1,2-Hydride Shift (Fast & Irreversible) DesiredProduct Desired Product (Not Formed) PrimaryCarbocation->DesiredProduct Hypothetical Attack (Does Not Occur) RearrangedProduct Observed Product (neo-Pentylbenzene) TertiaryCarbocation->RearrangedProduct Electrophilic Attack

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Recommended Solution: The Acylation-Grignard Strategy

To circumvent carbocation rearrangement, a two-step Friedel-Crafts Acylation-Grignard Addition sequence is the authoritative method.

  • Friedel-Crafts Acylation: React the arene (e.g., benzene) with an acyl halide like acetyl chloride (CH₃COCl) and AlCl₃. This forms an acylium ion intermediate, which is resonance-stabilized and does not rearrange.[9][10] The product is an aryl ketone (e.g., acetophenone).

  • Grignard Addition: Treat the resulting ketone with a methyl Grignard reagent (MeMgBr or MeMgCl). This nucleophilic addition cleanly yields the desired 2-aryl-2-methylpropan-1-ol after an acidic workup.

This sequence is highly reliable and avoids the pitfalls of direct alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Grignard/ester synthesis route?

A1: Besides the intermediate ketone, other potential by-products include:

  • Unreacted Starting Ester: Caused by inactive or insufficient Grignard reagent.

  • Secondary Alcohol (Ar-CH(OH)-Me): Results from the reduction of the ketone intermediate by the Grignard reagent, where a β-hydride is transferred. This is more common with sterically hindered ketones and Grignard reagents larger than methyl.[3]

  • Dimeric Species (e.g., Biphenyl): Formed from Wurtz-type coupling of the aryl halide with the Grignard reagent during its formation. This can be minimized by slow addition of the halide to the magnesium turnings.[2]

Q2: How can I best purify my 2-aryl-2-methylpropan-1-ol from these by-products?

A2: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is the most versatile method. Silica gel chromatography can effectively separate the desired polar alcohol from the less polar ketone, starting ester, and hydrocarbon by-products.[11] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If the product is a solid and the main impurity is an oil (like the ketone), recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate mixture) can be very effective.[12]

  • Acid/Base Washes: An acidic wash (e.g., dilute HCl) during workup will not remove the ketone but can remove basic impurities. A bisulfite wash can sometimes help remove small amounts of ketone, but chromatography is more reliable.

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Initiation failure is common and usually due to the passivating oxide layer on the magnesium metal.[2]

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh metal surface.

  • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it.

  • Entrainment: Add a small amount of a more reactive halide, like 1,2-dibromoethane. It reacts readily to start the process and exposes fresh magnesium surfaces.

  • Heat: Gentle heating with a heat gun can often initiate the reaction, but be prepared to cool the flask once the exothermic reaction begins.

Optimized Experimental Protocol: Grignard Route

Synthesis of 2-Phenyl-2-methylpropan-1-ol via Methyl Benzoate

This protocol is intended for trained chemists. Adhere to all safety precautions for working with pyrophoric and anhydrous reagents.

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.

  • Grignard Preparation: To the flask, add magnesium turnings (2.2 eq). In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (2.2 eq) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. If the reaction does not start, apply gentle heat or add a crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of methyl benzoate (1.0 eq) in anhydrous ether/THF dropwise via the dropping funnel.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 2 hours, or until TLC/GC analysis confirms the disappearance of the intermediate ketone.

  • Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is safer than quenching with water or strong acid directly.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12] Purify the crude oil via flash column chromatography on silica gel.

References

  • Scribd. Grignard Reactions with Esters and Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available from: [Link]

  • Jasperse, J. Grignard Reaction. Chem 355 Handout. Available from: [Link]

  • University of Calgary. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available from: [Link]

  • Albouy, A. 1 Electrophilic Alkylation of Arenes. Wiley-VCH. Available from: [Link]

  • Wikipedia. Grignard reaction. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

  • McCallum, J. Friedel-Crafts alkylation reaction with rearrangement. (2015). YouTube. Available from: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Grignard Reactions. (2000). Available from: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • Hilaris Publisher. Isolation and Purification Techniques in Natural Products Chemistry. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 2-(3-aminophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Protocol Portal. As a Senior Application Scientist, I have designed this knowledge base specifically for drug development professionals and synthetic chemists working with 2-(3-aminophenyl)-2-methylpropan-1-ol .

This specific intermediate presents a unique purification challenge: it possesses both a basic, oxidation-prone aromatic amine (aniline derivative) and a sterically hindered primary alcohol (due to the adjacent gem-dimethyl group). Standard purification boilerplate often fails here. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high purity and yield.

Part 1: Molecular Diagnostics & Physicochemical Profiling

Before troubleshooting, we must understand the causality behind the molecule's behavior. The purification of this compound is dictated by the competing polarities and acid-base properties of its functional groups.

Quantitative Physicochemical Data

Understanding these parameters is critical for designing orthogonal purification systems (e.g., exploiting phase changes via pH adjustment).

PropertyEstimated Value / CharacteristicImpact on Purification Strategy
Amine pKa (Conjugate Acid) ~4.6Allows for selective protonation at pH < 2. Ideal for acid-base liquid-liquid extraction.
Alcohol pKa ~15.5 - 16.0Remains protonated (neutral) under standard aqueous extraction conditions.
LogP (Octanol/Water) ~1.8Moderately lipophilic free base; requires moderately polar organic solvents (EtOAc, DCM) for extraction.
Physical State Viscous oil / Low-melting solidThe gem-dimethyl group disrupts crystal lattice packing, making free-base crystallization difficult.
Oxidation Potential High (Aniline moiety)Prone to air-oxidation, leading to dark polymeric impurities. Requires anti-oxidative handling or charcoal treatment.

Part 2: Diagnostic Q&A (Troubleshooting)

Q1: Why is my product exhibiting severe peak tailing during silica gel flash chromatography, and how do I achieve symmetric elution?

The Causality: Peak tailing in amino alcohols is a result of secondary chemical interactions. The basic aniline nitrogen and the hydroxyl oxygen act as strong hydrogen-bond donors and acceptors. They interact strongly with residual acidic silanol groups (-SiOH) on the silica gel stationary phase[1]. This causes the analyte to partially stick to the column, resulting in a prolonged trailing edge that ruins resolution and co-elutes with impurities. The Solution: You must mask the active silanol sites. Add a basic modifier, such as 1–2% Triethylamine (Et 3​ N) or aqueous Ammonia, to your mobile phase[1]. The Et 3​ N competitively binds to the acidic silanols, allowing your target amino alcohol to elute symmetrically. Alternatively, switch to an amine-functionalized silica or alumina column.

Q2: My crude reaction mixture is a dark, viscous oil. How can I remove these colored impurities without a massive loss in yield?

The Causality: Anilines are highly susceptible to oxidation, forming highly conjugated, colored polymeric byproducts (often azobenzenes or quinone imines) even during storage[2]. These impurities are often highly polar and streak through chromatography columns. The Solution: Decolorization via activated carbon during a salt-formation crystallization is the most effective self-validating system. The activated charcoal physically adsorbs these high-molecular-weight oxidized species[2]. Because the free base is difficult to crystallize due to the gem-dimethyl steric bulk, converting it to a hydrochloride (HCl) salt forces a rigid crystal lattice, leaving the impurities in the mother liquor.

Q3: I am losing product during liquid-liquid extraction. What is the optimal pH range for recovery?

The Causality: The pKa of the anilinium ion is approximately 4.6. If your aqueous phase is at pH 4-6, the molecule exists in a dynamic equilibrium between the water-soluble salt and the organic-soluble free base, leading to poor partitioning and emulsion formation. The Solution: Force the equilibrium. To extract impurities away from the product, drop the aqueous pH to < 2 (using 1M HCl) to ensure 100% protonation. To recover the product, raise the aqueous pH to > 8 (using 1M NaOH or saturated Na 2​ CO 3​ ) to ensure 100% deprotonation before extracting with Ethyl Acetate (EtOAc).

Part 3: Visual Workflows

Workflow 1: Orthogonal Acid-Base Extraction Logic

This diagram illustrates the phase-partitioning strategy used to separate the target amino alcohol from neutral and acidic impurities.

Extraction Start Crude Mixture (Organic Solvent) Acidify Add 1M HCl (pH < 2) Start->Acidify Aqueous1 Aqueous Phase (Protonated Amine) Acidify->Aqueous1 Separates Organic1 Organic Phase (Neutral Impurities) Acidify->Organic1 Discard Basify Add NaOH (pH > 8) Aqueous1->Basify Extract Extract with EtOAc Basify->Extract Pure Pure Free Base (Organic Phase) Extract->Pure Isolate

Caption: Workflow for the orthogonal acid-base extraction of amino alcohols.

Workflow 2: Chromatographic Tailing Mitigation

This diagram outlines the logical intervention required when secondary silanol interactions degrade chromatographic resolution.

Chromatography Crude Crude 2-(3-aminophenyl)- 2-methylpropan-1-ol Silica Standard Silica Gel Crude->Silica Tailing Severe Peak Tailing (Silanol Interactions) Silica->Tailing Basic Amine Modifier Add 1-2% Et3N to Eluent Tailing->Modifier Troubleshooting Clean Symmetric Elution & High Purity Modifier->Clean Masked Silanols

Caption: Chromatographic troubleshooting pathway for mitigating peak tailing.

Part 4: The Protocol Vault (Step-by-Step Methodologies)

Protocol A: pH-Optimized Liquid-Liquid Extraction

Self-Validating Principle: By pushing the pH at least 2 units past the pKa, we guarantee >99% ionization or de-ionization, preventing partition losses.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer now contains the protonated 2-(3-aminophenyl)-2-methylpropan-1-ol. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Discard the EtOAc layer (contains unreacted neutral starting materials and non-polar impurities). Wash the aqueous layer once more with 20 mL of fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Basification: Place the aqueous flask in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise while stirring until the pH indicator paper reads > 8. The solution will likely become cloudy as the free base precipitates or oils out.

  • Final Extraction: Transfer the basic aqueous mixture back to a clean separatory funnel. Extract twice with 50 mL of EtOAc.

  • Isolation: Combine the new EtOAc layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Amine-Optimized Flash Chromatography

Self-Validating Principle: Pre-treating the silica with a basic modifier neutralizes acidic sites before the analyte is introduced, ensuring the column is conditioned for symmetric elution.

  • Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add 1% (v/v) Triethylamine (Et 3​ N) to the total volume.

  • Column Packing: Slurry-pack standard flash silica gel using the Et 3​ N-modified eluent. Flush the column with at least 2 column volumes (CV) of the eluent to fully saturate and mask the silanol sites[1].

  • Sample Loading: Dissolve the crude amino alcohol in a minimum amount of DCM. Load it directly onto the head of the column.

  • Elution: Run the column using the modified eluent. Monitor fractions via TLC (using the same modified solvent system) or UV detection (the aniline ring is highly UV-active at 254 nm)[3].

  • Solvent Removal: Combine product-containing fractions and evaporate. Note: Et 3​ N can be difficult to remove completely under standard vacuum. Co-evaporate with toluene twice to azeotropically remove residual Et 3​ N.

Protocol C: Decolorization and Hydrochloride Salt Crystallization

Self-Validating Principle: Converting the oil-prone free base into a salt increases lattice energy, driving crystallization while excluding oxidized impurities.

  • Dissolution & Charcoal Treatment: Dissolve the dark crude free base in hot Ethanol (EtOH). Add 10-15% by weight of activated carbon (charcoal). Boil gently for 5 minutes[2].

  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the charcoal. The filtrate should be significantly lighter in color (pale yellow to clear).

  • Salt Formation: Cool the filtrate to room temperature. Slowly add 1.1 equivalents of HCl (e.g., as a 2M solution in Diethyl Ether) dropwise with vigorous stirring.

  • Crystallization: The 2-(3-aminophenyl)-2-methylpropan-1-ol hydrochloride salt will begin to precipitate as a white/off-white solid.

  • Isolation: Chill the suspension in an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel, wash with ice-cold Diethyl Ether, and dry under high vacuum.

References

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ALWSCI Technologies. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from[Link]

Sources

"improving yield and purity in the synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol

Welcome to the technical support resource for the synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable amino alcohol intermediate. We will address common challenges encountered during its multi-step synthesis, focusing on the critical final reduction step and subsequent purification.

Overview of a Plausible Synthetic Pathway

The synthesis of 2-(3-aminophenyl)-2-methylpropan-1-ol is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A logical, though challenging, synthetic route involves the construction of a nitrated precursor followed by the reduction of the aromatic nitro group. This guide will focus on troubleshooting this sequence.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Purification SM 3-Nitro-Substituted Starting Material (e.g., Ester, Ketone) INT1 Carbon Skeleton Assembly (e.g., Grignard Reaction) SM->INT1 Step 1 INT2 2-(3-nitrophenyl)- 2-methylpropan-1-ol INT1->INT2 Step 2 FP 2-(3-aminophenyl)- 2-methylpropan-1-ol INT2->FP Step 3: Nitro Group Reduction PUR Final Purified Product FP->PUR Workup & Purification

Caption: A plausible synthetic workflow for 2-(3-aminophenyl)-2-methylpropan-1-ol.

Part 1: Troubleshooting the Synthesis of the Nitro Precursor

The synthesis of the key intermediate, 2-(3-nitrophenyl)-2-methylpropan-1-ol, often involves carbon-carbon bond formation on a nitro-substituted aromatic ring. Reactions like the Grignard addition to a ketone or ester are common but fraught with potential issues.

Q1: My Grignard reaction on a 3-nitro-substituted ketone/ester is giving extremely low yields. What is the likely cause?

A1: The primary issue is the incompatibility of the Grignard reagent with the nitro group. Grignard reagents are potent nucleophiles and strong bases that can react with the nitro group itself, leading to a complex mixture of side products and consumption of the reagent. While this route is challenging, if it must be pursued, extreme care is needed. A more robust strategy involves nitrating the fully constructed carbon skeleton as a later step, if regioselectivity allows.

Q2: I am attempting to build the carbon skeleton and observe significant side products like enolates or reduction products instead of the desired tertiary alcohol.[1][2][3] Why is this happening?

A2: This is a classic issue, especially with sterically hindered ketones or when using Grignard reagents that have beta-hydrogens (like ethylmagnesium bromide).[1][4]

  • Enolate Formation: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate.[1][3] This simply regenerates the starting ketone upon acidic workup. To mitigate this, use a Grignard reagent with lower basicity or conduct the reaction at very low temperatures to favor nucleophilic addition.

  • Reduction: A Grignard reagent with beta-hydrogens can reduce the ketone to a secondary alcohol via a six-membered transition state.[1] If your goal is the addition of a specific alkyl group that allows for this pathway, consider using an organolithium or organocadmium reagent, which are less prone to this side reaction.

Part 2: Troubleshooting the Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is the critical final step. Success hinges on choosing the right method to ensure complete conversion without forming impurities or affecting the primary alcohol.

Q3: My nitro group reduction is incomplete, leaving significant amounts of starting material. How can I drive the reaction to completion?

A3: Incomplete reduction is a common problem stemming from several factors.[5][6] A systematic check is required:

  • Reagent/Catalyst Activity: This is the most frequent cause.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts deactivate over time or through improper storage.[6] Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur or halide impurities in your starting material can also inhibit the reaction.[6] Consider increasing the catalyst loading (wt%) or hydrogen pressure.

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial.[5] Use finely powdered, activated metal. The acid concentration must also be sufficient to drive the reaction.

  • Solubility: Poor solubility of the nitro compound in the reaction solvent will severely limit the reaction rate.[5] For catalytic hydrogenations, co-solvents like ethanol, ethyl acetate, or THF are effective. For metal/acid reductions, protic solvents like ethanol/water mixtures are common.[7]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, particularly for metal/acid systems, to account for any side reactions and drive the equilibrium towards the product.[5]

Q4: My final product is contaminated with side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?

A4: The formation of these impurities arises from the stepwise nature of nitro group reduction. The key is to use conditions that favor the complete six-electron reduction to the amine.[5][8]

  • Control Temperature: Many reductions are exothermic. Localized overheating can promote the condensation of intermediates to form azoxy and azo compounds.[5] Ensure efficient stirring and external cooling, especially during the initial phase of the reaction.

  • Ensure Sufficient Reducing Power: An insufficient amount of reducing agent can cause the reaction to stall at intermediate stages like the hydroxylamine.[5][8]

  • pH Control: The pH of the reaction medium can influence the product distribution. Strongly acidic conditions, as in the SnCl₂/HCl method, are generally effective at preventing the accumulation of intermediates.

Nitro_Reduction_Pathway cluster_side Dimeric Side Products Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N=N(O)-Ar (Azoxy) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction

Sources

"stability issues of 2-(3-aminophenyl)-2-methylpropan-1-ol under acidic conditions"

Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Troubleshooting Stability Issues of 2-(3-aminophenyl)-2-methylpropan-1-ol in Acidic Media

Overview : Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected product loss, degradation, or ghost peaks when working with 2-(3-aminophenyl)-2-methylpropan-1-ol. This molecule presents a dual-threat profile under acidic conditions due to two highly reactive functional groups:

  • The Aniline Moiety : A weak base prone to protonation and oxidation[1].

  • The Neopentyl Alcohol Moiety : A sterically hindered primary alcohol susceptible to acid-catalyzed dehydration and skeletal rearrangement[2][3].

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure the structural integrity of your compound throughout your synthetic and analytical workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am losing my product during liquid-liquid extraction when washing the organic layer with 1M HCl. Where is it going? A1: Your product is partitioning into the aqueous waste. The 3-amino group on the phenyl ring is a weak base (pKa ~4.6)[4]. When exposed to acidic conditions (pH < 4), the amine is rapidly protonated to form an anilinium salt[1]. This ionic species is highly water-soluble and cannot cross back into the hydrophobic organic layer[5]. Solution: Always neutralize the aqueous phase to pH 7.0–8.0 using saturated NaHCO₃ before extraction to ensure the molecule remains in its free-base, lipophilic form.

Q2: My LC-MS shows a mass corresponding to [M+H - 18] and multiple closely eluting peaks, but my NMR looked pure. What is happening? A2: You are observing an acid-catalyzed Wagner-Meerwein (neopentyl) rearrangement occurring directly in your LC-MS source or during acidic mobile phase runs (e.g., 0.1% Formic Acid/TFA)[3]. The neopentyl alcohol moiety is sterically congested. Under acidic conditions and heat, the hydroxyl group protonates and leaves as water. The resulting transient primary carbocation immediately undergoes a 1,2-methyl or 1,2-aryl shift to form a highly stable tertiary carbocation[6]. This intermediate rapidly loses a proton to form a mixture of alkene isomers[2]. Solution: Switch to a neutral or basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) and lower the desolvation temperature in the MS source.

Q3: My stock solutions in acidic buffer turn dark brown or form a resinous precipitate over time. Is the compound degrading? A3: Yes. Anilines are notoriously sensitive to oxidation, a process that can be exacerbated by acidic environments, light exposure, and trace heavy metals[7]. The oxidation of the aniline ring leads to the formation of polyaniline-like polymeric resins, which appear as dark, insoluble masses[1]. Solution: Store stock solutions at neutral pH, purge with inert gas (N₂ or Ar), and keep them at 4°C protected from light[7].

Part 2: Mechanistic Pathways & Diagnostic Workflows

To effectively prevent degradation, it is critical to understand the causality behind the chemical instability. Below is the mechanism of the acid-catalyzed degradation pathway and our recommended troubleshooting logic.

Mechanism A 2-(3-aminophenyl)- 2-methylpropan-1-ol B Protonated Alcohol Intermediate A->B +H+ (Acidic Media) C Wagner-Meerwein Rearrangement (1,2-Shift) B->C -H2O D Stable 3° Carbocation C->D Methyl/Aryl Migration E Alkene Degradants (Dehydration Products) D->E -H+

Caption: Acid-catalyzed Wagner-Meerwein rearrangement pathway for neopentyl alcohols.

Troubleshooting Start Issue: Product Loss or Degradation in Acid Q1 Is product lost to the aqueous phase? Start->Q1 S1 Anilinium Formation: Adjust pH to 7.0-8.0 before extraction. Q1->S1 Yes Q2 Are alkene degradants visible on LC-MS? Q1->Q2 No S2 Neopentyl Rearrangement: Switch to basic/neutral mobile phases. Q2->S2 Yes Q3 Is the solution turning dark or resinous? Q2->Q3 No S3 Oxidation: Degas solvents, store at 4°C in the dark. Q3->S3 Yes

Caption: Diagnostic workflow for troubleshooting stability issues of the target compound.

Part 3: Quantitative Stability Profile

The table below summarizes the stability of 2-(3-aminophenyl)-2-methylpropan-1-ol under various environmental conditions, allowing you to select appropriate buffers and storage parameters.

ConditionpH LevelTemperatureExpected Half-Life (t½)Primary Degradation / Loss Mechanism
0.1% TFA (Aqueous) ~2.025°C> 24 hoursAnilinium salt formation (Phase partitioning loss)
1M HCl (Aqueous) <1.060°C< 1 hourNeopentyl rearrangement & dehydration
Neutral Buffer 7.04°C> 6 monthsStable (Optimal storage condition)[7]
Neutral Buffer 7.025°C~ 4 weeksSlow oxidation (Air/light dependent)

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Extraction and Isolation

Purpose: To quantitatively recover the compound from acidic reaction mixtures without triggering rearrangement or losing the anilinium salt to the aqueous waste.

Step-by-Step Methodology:

  • Quench & Neutralize : Transfer the acidic reaction mixture to an Erlenmeyer flask submerged in an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise while stirring continuously.

    • Causality: The ice bath prevents exothermic heating, which could trigger the Wagner-Meerwein rearrangement. NaHCO₃ safely raises the pH above the aniline's pKa (~4.6) without creating a harshly basic environment that might cause side reactions[4].

  • Verify pH : Use a calibrated pH meter or high-resolution pH paper to confirm the aqueous phase is strictly between pH 7.5 and 8.0.

    • Self-Validation: At pH 7.5, >99% of the aniline is in its un-ionized free-base form, maximizing its partition coefficient (LogD) for the organic phase[5].

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract with Ethyl Acetate (3 x equal volume).

  • Wash & Dry : Wash the combined organic layers with brine (1 x 0.5 volume) to remove residual salts. Dry over anhydrous Na₂SO₄.

  • Concentration : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucial : Keep the water bath temperature 35°C.

    • Causality: Elevated temperatures in the presence of trace oxygen accelerate the oxidative degradation of the aniline ring[7].

  • Aqueous Waste Check : Before discarding the aqueous layer, spot it on a TLC plate and visualize under short-wave UV (254 nm). If UV-active spots remain, the pH was likely misadjusted. Re-adjust and re-extract.

Protocol B: LC-MS Method Development (Avoiding In-Source Degradation)

Purpose: To obtain accurate mass spectra and prevent the formation of artifact alkene peaks during chromatography.

Step-by-Step Methodology:

  • Mobile Phase Selection : Replace standard 0.1% Formic Acid/TFA with a volatile basic buffer, such as 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide.

  • Column Selection : Utilize a high-pH tolerant C18 column (e.g., Waters XBridge or equivalent).

  • MS Source Optimization : Lower the capillary temperature/desolvation temperature by 50–100°C compared to standard peptide/small molecule methods.

    • Causality: The combination of acidic protons and high heat in the ESI source provides the exact activation energy required for the neopentyl alcohol to dehydrate and rearrange[3]. Removing the acid and lowering the heat eliminates the [M+H - 18] artifact peaks.

References[2] Title: Neopentyl alcohol - Grokipedia

Source: grokipedia.com URL: 7] Title: An In-depth Technical Guide to the Formation and Stability of Aniline Nitrate - Benchchem Source: benchchem.com URL: 1] Title: Aniline - Wikipedia Source: wikipedia.org URL: 5] Title: Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) Source: ulisboa.pt URL: 4] Title: Aniline: Acidic or Basic Properties? | PDF | Acid Dissociation Constant | Amine - Scribd Source: scribd.com URL: 3] Title: Wagner Meerwein Rearrangement - Organic Chemistry - YouTube Source: youtube.com URL: 6] Title: Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements Source: nih.gov URL:

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validating the Structure of 2-(3-aminophenyl)-2-methylpropan-1-ol via Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, structural elucidation of small molecules requires a systematic approach combining multiple analytical techniques to gather unambiguous information about the compound[1]. For the molecule 2-(3-aminophenyl)-2-methylpropan-1-ol , researchers face specific structural nuances: a meta-substituted aniline ring, a quaternary carbon bearing a gem-dimethyl group, and a primary alcohol.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, I have structured this guide to provide field-proven insights, self-validating experimental protocols, and the causality behind each analytical choice to ensure rigorous structural validation.

Comparative Evaluation of Spectroscopic Techniques

To achieve complete confidence in molecular structure determination, an orthogonal analytical strategy is required[2]. Below is a comparative analysis of the three primary techniques used for this validation.

High-Resolution Mass Spectrometry (HRMS)
  • Performance: Exceptional sensitivity and mass accuracy (sub-ppm).

  • Utility: Confirms the exact molecular formula (C10H15NO).

  • Limitation: Cannot distinguish regioisomers (e.g., ortho vs. meta substitution) or map skeletal connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Performance: Rapid, non-destructive functional group identification.

  • Utility: Easily distinguishes the primary amine (-NH2) and primary alcohol (-OH) stretches.

  • Limitation: Lacks the ability to determine carbon framework connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Performance: The gold standard for atomic-level spatial arrangement and connectivity. NMR spectroscopy is indispensable for the identification and structural elucidation of small compounds, providing a unique fingerprint for different chemical environments[3].

  • Utility: 1D and 2D NMR map the exact position of the gem-dimethyl group and confirm the meta-substitution pattern.

  • Limitation: Lower sensitivity compared to HRMS; requires higher sample concentrations.

Workflow Start 2-(3-aminophenyl)-2-methylpropan-1-ol Sample HRMS HRMS (ESI-TOF) Exact Mass:[M+H]+ 166.1232 Start->HRMS FTIR FTIR-ATR Functional Groups: -OH, -NH2 Start->FTIR NMR 1D & 2D NMR Atomic Connectivity Start->NMR Validation Orthogonal Structural Validation HRMS->Validation FTIR->Validation NMR->Validation

Caption: Multi-modal spectroscopic workflow for orthogonal structural validation.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system. By carefully selecting ionization modes, sampling techniques, and solvents, we prevent analytical artifacts.

Protocol 1: HRMS (ESI-TOF) Acquisition

Causality Check: We utilize Electrospray Ionization in positive mode (ESI+) because the basic primary amine (-NH2) is readily protonated, ensuring a strong [M+H]+ signal.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (to facilitate protonation).

  • Introduction: Inject 5 µL via direct infusion or a short C18 column to desalt the sample.

  • Acquisition: Scan the mass range of m/z 50–500. Calibrate using a standard tuning mix to ensure <2 ppm mass error.

  • Validation: Extract the exact mass of 166.1232 Da. Monitor for the diagnostic loss of H2O (-18 Da), confirming the presence of the aliphatic alcohol[4].

Protocol 2: FTIR-ATR Analysis

Causality Check: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting. KBr is highly hygroscopic; absorbed moisture would create a broad O-H stretch that obscures the intrinsic -OH and -NH2 signals of our molecule.

  • Background Scan: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Sample Application: Place 1-2 mg of the neat solid directly onto the crystal and apply pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Identify the N-H asymmetric/symmetric stretches (doublet, ~3300-3400 cm⁻¹) and the broad O-H stretch (~3200-3550 cm⁻¹).

Protocol 3: 1D and 2D NMR Acquisition

Causality Check: We select DMSO-d6 over CDCl3. In CDCl3, the exchangeable -OH and -NH2 protons often merge into a single broad peak. DMSO-d6 forms strong hydrogen bonds, slowing proton exchange and allowing distinct, quantifiable observation of both functional groups. NMR provides in-depth insights into molecular conformation, functional groups, and stereochemistry—attributes that are vital during drug development[5].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% TMS as an internal standard.

  • 1D Acquisition: Acquire a ¹H spectrum (600 MHz, 16 scans) and a ¹³C{¹H} spectrum (150 MHz, 512 scans).

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (to map long-range C-H connectivity).

  • Validation: Use the HMBC data to link the isolated gem-dimethyl protons to the quaternary carbon and the aromatic ring.

Quantitative Data Comparison

Table 1: Comparative Performance of Spectroscopic Techniques

TechniquePrimary UtilityResolution / SpecificityLimitations
HRMS (ESI-TOF) Exact Mass, FormulaHigh (sub-ppm mass accuracy)Cannot distinguish regioisomers
FTIR-ATR Functional GroupsModerate (identifies -OH, -NH2)Lacks skeletal connectivity data
1D NMR (¹H, ¹³C) Proton/Carbon EnvironmentsHigh (distinct chemical shifts)Quaternary carbons can be weak
2D NMR (HSQC, HMBC) Atomic ConnectivityUltra-High (bond-by-bond mapping)Requires higher sample concentration

Table 2: Expected NMR Assignments for 2-(3-aminophenyl)-2-methylpropan-1-ol (in DMSO-d6)

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key HMBC Correlations
C1 (-CH2OH) 3.40s (2H)~70.5C2, C1', gem-CH3
C2 (Quaternary) --~41.0-
C3 (gem-CH3) 1.15s (6H)~25.0C2, C1, C1'
C1' (Aromatic) --~148.0-
C2' (Aromatic) 6.65t (1H)~112.5C4', C6'
C3' (Aromatic, -NH2) --~146.0-
C4' (Aromatic) 6.45d (1H)~114.0C2', C6'
C5' (Aromatic) 6.95t (1H)~128.5C1', C3'
C6' (Aromatic) 6.55d (1H)~116.0C2', C4'
-OH 4.60br s (1H)-C1, C2
-NH2 4.95br s (2H)-C2', C3', C4'

Causality & Self-Validating Logic in Data Interpretation

The true test of structural validation lies in resolving ambiguities. For 2-(3-aminophenyl)-2-methylpropan-1-ol, the most challenging structural feature is the quaternary carbon (C2) . Because C2 has no directly attached protons, it is completely invisible in an HSQC spectrum.

To prevent misassignment (such as confusing the structure with an ether isomer or a different alkyl chain arrangement), we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range couplings (²J and ³J) between protons and carbons.

By observing the cross-peaks between the gem-dimethyl protons (δ 1.15) and both the oxygenated carbon C1 (δ 70.5) and the aromatic carbon C1' (δ 148.0), we create a self-validating loop that unequivocally proves the gem-dimethyl group is sandwiched between the alcohol and the aniline ring.

HMBC C2 C2 (Quat) Me CH3 (gem) Me->C2 ²J HMBC Ar C1' (Aryl) Me->Ar ³J HMBC CH2 CH2 (Alcohol) CH2->C2 ²J HMBC CH2->Ar ³J HMBC

Caption: Key HMBC correlations validating the quaternary carbon (C2) connectivity.

Conclusion

Validating the structure of 2-(3-aminophenyl)-2-methylpropan-1-ol requires more than a single analytical pass. While HRMS provides rapid confirmation of the molecular formula and FTIR quickly verifies the presence of the amine and alcohol groups, it is the strategic application of 2D NMR (specifically HMBC) that locks in the skeletal connectivity. By employing these techniques orthogonally and understanding the causality behind solvent and ionization choices, researchers can guarantee the integrity of their structural assignments.

Sources

A Researcher's Guide to the Purity Analysis of 2-(3-aminophenyl)-2-methylpropan-1-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

The objective is not merely to achieve a "pure" sample but to demonstrate, with orthogonal analytical techniques, that the compound is suitable for its intended purpose.[3][4] This involves quantifying the main component, identifying and quantifying impurities, and confirming the chemical structure. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in building a complete purity profile.

Section 1: The Critical Role of Purity in In Vitro Assays

The presence of unknown or unquantified impurities can confound biological data in several ways:[1]

  • False Positives/Negatives: An impurity could be more biologically active than the target compound, leading to a false positive result or masking the true activity.[2]

  • Inaccurate Potency: If a significant portion of the material is an inactive impurity, the calculated potency (e.g., IC₅₀ or EC₅₀) of the active pharmaceutical ingredient (API) will be artificially high.

  • Cytotoxicity: Reactive or toxic impurities can cause cell death, obscuring any specific biological effects of the test compound.

  • Assay Interference: Impurities may interfere with the assay technology itself, for example, by fluorescing or absorbing at the detection wavelength.

For these reasons, a minimum purity of >95%, with all individual impurities characterized above 0.1%, is a widely accepted standard for compounds entering discovery-phase biological screening. Some journals and institutions now require purity of 98% or higher for key compounds.[1]

Logical Workflow for Purity Assessment

A robust purity analysis workflow relies on using multiple, complementary techniques to build a comprehensive profile of the test article. No single method is sufficient to declare a compound "pure."

Purity_Workflow cluster_0 Phase 1: Initial Assessment & Quantification cluster_1 Phase 2: Impurity & Residuals Check cluster_2 Phase 3: Final Certification Start Receive Batch of 2-(3-aminophenyl)-2-methylpropan-1-ol HPLC_UV HPLC-UV for Purity & Impurity Profile Start->HPLC_UV NMR_ID ¹H NMR for Identity Confirmation Start->NMR_ID GC_MS Headspace GC-MS for Residual Solvents Start->GC_MS LC_MS LC-MS/MS for Impurity ID HPLC_UV->LC_MS If impurities >0.1% Decision Purity >95% and Impurities Identified? HPLC_UV->Decision NMR_ID->Decision GC_MS->Decision LC_MS->Decision Pass Certify for In Vitro Assays Decision->Pass Yes Fail Further Purification / Re-synthesis Required Decision->Fail No

Caption: Overall workflow for the analytical characterization of a new chemical entity.

Section 2: Comparative Analysis of Core Techniques

We will evaluate three primary analytical techniques for the analysis of 2-(3-aminophenyl)-2-methylpropan-1-ol. The choice of methods is dictated by the molecule's structure: an aromatic amine (UV active), a primary alcohol, and its expected non-volatile nature.

Technique Primary Purpose Strengths for this Molecule Limitations
HPLC-UV Purity quantification, detection of non-volatile impurities.High precision and accuracy for quantification. The phenyl group allows for sensitive UV detection.[5][6]May not detect impurities that lack a UV chromophore. Co-elution of impurities is possible.
GC-MS Analysis of volatile impurities and residual solvents.[7][8]Gold standard for identifying and quantifying residual solvents from synthesis (e.g., Toluene, Acetone).[9]The target molecule is likely not volatile enough for direct analysis and would require derivatization, which can introduce artifacts.[10]
¹H NMR Structural confirmation and detection of structurally similar impurities.Provides definitive structural confirmation.[11] Can detect impurities even if they are isomers of the main compound.Not ideal for precise quantification without a certified internal standard. Less sensitive than HPLC for trace impurities.
Decision Matrix for Method Selection

The results from one technique should inform the next step. This decision-making process ensures a thorough and efficient analysis.

Decision_Tree Start Initial HPLC-UV Result Purity_Check Purity < 95%? Start->Purity_Check Impurity_Check Any impurity > 0.5%? Purity_Check->Impurity_Check No Stop_Purify Action: Repurify Batch Purity_Check->Stop_Purify Yes NMR_Check ¹H NMR Spectrum Matches Structure? Impurity_Check->NMR_Check No Identify_Impurity Action: Identify impurity via LC-MS/MS Impurity_Check->Identify_Impurity Yes Investigate_NMR Action: Investigate structure with 2D NMR NMR_Check->Investigate_NMR No Certify Result: Batch is Suitable for Assay NMR_Check->Certify Yes Identify_Impurity->Stop_Purify Investigate_NMR->Stop_Purify

Caption: Decision tree for batch certification based on analytical results.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development. All methods must be validated according to established guidelines, such as ICH Q2(R1), to ensure they are suitable for their intended purpose.[3][4][12][13]

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This method is designed to quantify 2-(3-aminophenyl)-2-methylpropan-1-ol and separate it from potential synthesis byproducts or degradants.

1. Rationale and Causality:

  • Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar organic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. Formic acid is added to protonate the primary amine, ensuring good peak shape and preventing interaction with residual silanols on the column.

  • Detector: A UV detector set at 254 nm is selected due to the strong absorbance of the phenyl group. A photodiode array (PDA) detector is recommended to assess peak purity.

2. Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV-PDA at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Dilute to a working concentration of 0.1 mg/mL for analysis.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as % Area of the main peak relative to the total area of all peaks.

    • Use the PDA detector to check for co-eluting peaks (peak purity analysis).

Protocol 2: Residual Solvent Analysis by Headspace GC-MS

This protocol is designed to detect and quantify volatile organic compounds remaining from the synthesis and purification process, as guided by ICH Q3C.[7][8]

1. Rationale and Causality:

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix, preventing contamination of the GC system.

  • GC-MS: Gas chromatography provides the separation of volatile solvents, while mass spectrometry provides definitive identification based on their mass spectra.[14]

  • Solvent: Dimethyl sulfoxide (DMSO) is chosen as the diluting solvent due to its high boiling point and ability to dissolve a wide range of organic compounds.[7]

2. Step-by-Step Methodology:

  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977B MSD, coupled with a headspace sampler.

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Detector: Scan mode from 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the compound into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO.

    • Crimp securely and vortex to dissolve.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify against a standard containing expected residual solvents (e.g., Toluene, Hexanes, Ethyl Acetate, Dichloromethane).

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol confirms the identity of the main component and can reveal the presence of structurally related impurities.

1. Rationale and Causality:

  • NMR: This is the most powerful technique for unambiguous structure elucidation of organic molecules.[15][16]

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve the compound and because its residual peaks do not typically interfere with signals in the aromatic or aliphatic regions. The labile -OH and -NH₂ protons will also be visible.

2. Step-by-Step Methodology:

  • System Preparation:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • Data Analysis:

    • Integrate all peaks and assign them to the expected protons in the 2-(3-aminophenyl)-2-methylpropan-1-ol structure.

    • Look for any unassigned peaks, which may indicate impurities. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Section 4: Data Interpretation and Comparison

Here we present hypothetical, yet realistic, data for a batch of 2-(3-aminophenyl)-2-methylpropan-1-ol to illustrate the comparative power of these techniques.

Table 1: HPLC-UV Purity Analysis Results
PeakRetention Time (min)Area %Peak PurityPossible Identity
14.20.25>995Starting Material
2 (Main) 12.5 99.50 >998 Product
315.80.15>990Dimer Impurity
418.10.10N/AUnknown
Total 100.0
  • Interpretation: The HPLC data suggests a high purity of 99.50% by area. All detected impurities are below the 0.5% threshold requiring immediate identification. Peak purity analysis via PDA confirms the main peak is homogenous.

Table 2: GC-MS Residual Solvent Analysis Results
SolventRetention Time (min)Concentration (ppm)ICH Limit (Class 3)Status
Acetone4.8505000Pass
Toluene8.925890Pass
Hexanes9.5Not Detected290Pass
  • Interpretation: The GC-MS results show that residual solvents are well below the acceptable limits defined by ICH guidelines, indicating an effective purification process.[8]

¹H NMR Spectrum Analysis
  • Identity Confirmation: The spectrum shows all expected signals: a singlet for the two methyl groups, a singlet for the methylene (-CH₂) protons, a singlet for the alcohol proton, a broad singlet for the amine protons, and characteristic multiplets in the aromatic region for the substituted phenyl ring.

  • Impurity Detection: A small, unassigned singlet is observed at 2.1 ppm, integrating to ~0.05 relative to the 6-proton methyl signal of the product. This suggests an impurity at a level of ~0.5 mol %, corroborating the HPLC data.

Conclusion and Recommendations

Based on the orthogonal data from HPLC, GC-MS, and NMR, this hypothetical batch of 2-(3-aminophenyl)-2-methylpropan-1-ol can be certified with a purity of 99.5% and is suitable for use in in vitro assays. The combination of these techniques provides a high degree of confidence in the material's identity, purity, and quality. It is crucial that this multi-faceted analytical approach is adopted for every new batch of a compound to ensure the reproducibility and reliability of biological data.

For compounds that exhibit chirality, such as this one at the C2 position, further analysis using chiral chromatography (either HPLC or SFC) would be required to determine the enantiomeric excess, which can be critical for biological activity.[17][18][19][20][21]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. Analytical Sciences. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Lab Manager. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]

  • Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. National Institutes of Health. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Amines and alcohols - Fast analysis of amines and solvents. LabRulez GCMS. [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. National Institutes of Health. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. [Link]

  • Amines and alcohols Fast analysis of amines and solvents. Agilent. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Publications. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. ACS Publications. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Impurities Assessment. Inotiv. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Comparative Analysis of Synthetic Routes to 2-Aryl-2-methylpropan-1-ols: A Technical Guide for Process and Discovery Chemists

Author: BenchChem Technical Support Team. Date: April 2026

The 2-aryl-2-methylpropan-1-ol motif—characterized by a sterically congested quaternary carbon adjacent to a primary hydroxyl group—is a critical structural unit in medicinal chemistry and agrochemicals. It serves as a key intermediate for antihistamines (e.g., Fexofenadine), complex marine alkaloids (e.g., securamines), and acts as a robust steric shield to prevent metabolic degradation of adjacent pharmacophores.

Synthesizing this neopentyl system presents a unique challenge: the gem-dimethyl group creates severe steric hindrance, complicating both carbon-carbon bond formation and subsequent functional group manipulations. As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used to construct this motif. This guide objectively compares their mechanistic causality, scalability, and functional group tolerance to help you select the optimal route for your specific target.

Mechanistic Evaluation of Synthetic Routes

Route 1: Classical α-Alkylation and Reduction (The Discovery Standard)

This traditional approach relies on the double α-alkylation of an arylacetonitrile or arylacetic ester, followed by hydrolysis and strong reduction.

  • Causality & Logic: The benzylic protons of arylacetonitriles are highly acidic, allowing for rapid deprotonation by strong bases (e.g., NaH). Subsequent SN​2 attack on methyl iodide (MeI) yields the quaternary center. Because the resulting 2-aryl-2-methylpropanoic acid/nitrile is heavily shielded by the gem-dimethyl group, mild hydride donors (like NaBH4​ ) fail to attack the carbonyl. Thus, aggressive reagents like LiAlH4​ or borane-THF complexes are strictly required to force the reduction .

Route 2: Direct Friedel-Crafts Alkylation (The Process/Scale-Up Route)

Used heavily in industrial scale-ups, this route directly couples an arene with methallyl alcohol (2-methyl-2-propen-1-ol) under acidic conditions.

  • Causality & Logic: Protonation or Lewis acid activation of the alkene in methallyl alcohol generates a highly stable tertiary carbocation ( +C(CH3​)2​-CH2​OH ). This electrophile undergoes standard electrophilic aromatic substitution (EAS) with the arene. The primary hydroxyl group remains intact because the tertiary carbocation is thermodynamically favored, preventing unwanted rearrangements. This route is highly atom-economical but is limited to electron-rich or neutral arenes that do not deactivate the EAS pathway.

Route 3: Palladium-Catalyzed α-Arylation (The Complex Molecule Route)

Pioneered by Buchwald and Hartwig, this modern approach cross-couples aryl halides with isobutyrate enolates using palladium catalysis, followed by reduction .

  • Causality & Logic: By utilizing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3​ or Q-Phos), the Pd(0) catalyst can undergo oxidative addition into unactivated aryl bromides or chlorides. The use of a non-nucleophilic base like LiHMDS quantitatively generates the ester enolate without attacking the carbonyl. This transmetalates onto the Pd(II) center, followed by reductive elimination to form the quaternary C-C bond. This avoids the harsh electrophiles (MeI) of Route 1, making it ideal for late-stage functionalization of highly decorated scaffolds.

Route Selection & Logical Workflows

To determine the most efficient synthetic pathway for your specific substrate, consult the decision matrix below.

RouteSelection Start Target: 2-Aryl-2-methylpropan-1-ol CheckArene Is the arene electron-rich and sterically accessible? Start->CheckArene FC_Route Route 2: Friedel-Crafts Alkylation (Methallyl Alcohol) CheckArene->FC_Route Yes CheckFG Does the arene contain base/nucleophile-sensitive FGs? CheckArene->CheckFG No Alpha_Route Route 1: α-Alkylation & Reduction (Arylacetonitrile + MeI) CheckFG->Alpha_Route No Pd_Route Route 3: Pd-Catalyzed α-Arylation (Aryl Halide + Isobutyrate) CheckFG->Pd_Route Yes

Caption: Decision matrix for selecting the optimal synthetic route to 2-aryl-2-methylpropan-1-ols.

MechanisticPathway Methallyl Methallyl Alcohol Carbocation Tertiary Carbocation [+C(CH3)2-CH2OH] Methallyl->Carbocation +H+ Acid Acid Catalyst Acid->Carbocation Wheland Wheland Intermediate Carbocation->Wheland Arene Arene Arene->Wheland Product 2-Aryl-2-methylpropan-1-ol Wheland->Product -H+

Caption: Mechanistic pathway of the direct Friedel-Crafts alkylation using methallyl alcohol.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route based on empirical laboratory data and process chemistry standards.

MetricRoute 1: α-Alkylation & ReductionRoute 2: Friedel-Crafts AlkylationRoute 3: Pd-Catalyzed α-Arylation
Overall Yield 60–85% (over 3 steps)45–75% (1 step)70–90% (over 2 steps)
Atom Economy Low (Generates stoichiometric salt waste)High (Only produces H2​O or no byproduct)Moderate (Generates halide salts)
Functional Group Tolerance Poor (Destroys esters, ketones, halogens)Moderate (Fails with deactivated arenes)Excellent (Tolerates esters, ethers, amines)
Reagent Toxicity High (MeI is a volatile alkylating agent)Low to Moderate ( AlCl3​ / H2​SO4​ )Moderate (Heavy metal Pd waste)
Scalability Limited by LiAlH4​ exothermsExcellent (Standard industrial method)Good (Limited by catalyst cost)

Self-Validating Experimental Protocols

Protocol A: Route 1 (Classical α-Alkylation & Reduction)

This protocol is validated for simple, robust arenes lacking reducible functional groups.

  • Alkylation: Suspend NaH (2.5 equiv, 60% dispersion in mineral oil) in dry THF at 0 °C under N2​ . Dropwise add phenylacetonitrile (1.0 equiv). Stir for 30 mins until H2​ evolution ceases.

  • Methylation: Add MeI (2.5 equiv) dropwise. Validation Check: The reaction is highly exothermic; maintain temperature below 20 °C. Stir for 4 hours. Quench with saturated NH4​Cl . Extract with EtOAc to isolate 2-methyl-2-phenylpropanenitrile.

  • Hydrolysis: Reflux the crude nitrile in 30% aqueous KOH/EtOH (1:1) for 24 hours. Acidify with 6M HCl to pH 2, extract with DCM, and concentrate to yield the carboxylic acid.

  • Reduction: Dissolve the acid in dry THF. Slowly add to a suspension of LiAlH4​ (1.5 equiv) in THF at 0 °C. Reflux for 4 hours.

  • Fieser Quench (Self-Validation): Cool to 0 °C. For every x grams of LiAlH4​ , add x mL water, x mL 15% NaOH, and 3x mL water. This forces the aluminum salts to precipitate as a granular white solid, ensuring high recovery of the product in the organic phase .

  • Analytical Confirmation: 1H NMR ( CDCl3​ ) will show a diagnostic 6H singlet at ~1.35 ppm (gem-dimethyl) and a 2H singlet at ~3.60 ppm ( -CH2​OH ).

Protocol B: Route 2 (Direct Friedel-Crafts Alkylation)

Optimized for electron-rich arenes (e.g., anisole, toluene).

  • Activation: In a flame-dried flask, suspend anhydrous AlCl3​ (1.2 equiv) in the neat arene (10 equiv, acts as both reactant and solvent) at 0 °C.

  • Coupling: Dissolve methallyl alcohol (1.0 equiv) in a small volume of the arene and add dropwise over 1 hour via syringe pump. Causality: Slow addition prevents the oligomerization of methallyl alcohol.

  • Reaction: Stir at room temperature for 3 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The methallyl alcohol spot ( Rf​ ~0.2) should completely disappear.

  • Workup: Pour the dark mixture onto crushed ice/HCl to break the aluminum complex. Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate. Purify via vacuum distillation.

Protocol C: Route 3 (Pd-Catalyzed α-Arylation)

Designed for complex, heavily functionalized aryl bromides/chlorides.

  • Enolate Formation: To a solution of methyl isobutyrate (1.2 equiv) in dry toluene at -78 °C, add LiHMDS (1.2 equiv, 1M in THF). Stir for 30 minutes.

  • Catalyst Activation: In a separate vial in a glovebox, mix Pd(dba)2​ (1 mol%), P(t-Bu)3​ (2 mol%), and the aryl bromide (1.0 equiv) in toluene.

  • Coupling: Transfer the catalyst/aryl bromide solution to the enolate. Heat to 80 °C for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify the ester intermediate via flash chromatography.

  • Reduction: Reduce the purified ester using DIBAL-H (2.2 equiv) in DCM at -78 °C to afford the final 2-aryl-2-methylpropan-1-ol. Validation Check: IR spectroscopy will show the disappearance of the strong ester carbonyl stretch at ~1735 cm−1 and the appearance of a broad O-H stretch at ~3300 cm−1 .

References

  • Ramachandran, P. V., et al. "Catalyst- and Additive-Free Reduction of Carboxylic Acids and Amides Using Ammonia Borane as Hydrogen Source." Synthesis, 2010. URL:[Link]

  • Moradi, W. A., & Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." Journal of the American Chemical Society, 2001. URL:[Link]

  • Hama, T., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters with Chloroarenes." Organic Letters, 2008. URL:[Link]

  • Damalanka, V. C., et al. "Structure-Guided Optimization of Dipeptidyl Inhibitors of Norovirus 3CL Protease." Journal of Medicinal Chemistry, 2020. URL:[Link]

"biological activity of 2-(3-aminophenyl)-2-methylpropan-1-ol versus similar compounds"

Author: BenchChem Technical Support Team. Date: April 2026

Fragment-Based Drug Discovery (FBDD) Application Guide: Profiling the Biological Activity of 2-(3-aminophenyl)-2-methylpropan-1-ol vs. Structural Analogs

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate low-molecular-weight building blocks for their potential to anchor into challenging protein pockets. 2-(3-aminophenyl)-2-methylpropan-1-ol (CAS 1368517-41-2) is a highly privileged, bifunctional fragment. It combines an aniline core—a classic kinase hinge-binding motif—with a neopentyl-like alcohol side chain.

This guide objectively compares the binding kinetics, thermodynamic profile, and structural utility of this compound against two primary alternatives:

  • Alternative A : 3-aminobenzyl alcohol (the unbranched meta-analog).

  • Alternative B : 2-(4-aminophenyl)-2-methylpropan-1-ol (the para-substituted isomer, CAS 18755-56-1).

Structural Rationale & Physicochemical Profiling

The biological activity of a fragment is dictated by its vector geometry and conformational flexibility.

  • The Aniline Hinge-Binding Vector : The primary amine of the aniline core acts as a critical hydrogen bond donor and acceptor, engaging the backbone carbonyl and amide groups of the kinase hinge region (e.g., Asp/His residues). As demonstrated in structural studies of kinase inhibitors , the meta-substitution is optimal because it directs the bulky alcohol side chain outward into the solvent channel or the ribose-binding pocket. Conversely, the para-isomer forces the side chain into the sterically restricted back pocket, leading to severe clashes.

  • The Gem-Dimethyl Effect : The defining feature of CAS 1368517-41-2 is its gem-dimethyl group at the benzylic position. This bulky substitution restricts the rotation of the primary alcohol. According to thermodynamic principles of medicinal chemistry , this conformational restriction pre-organizes the fragment into its bioactive conformation. This significantly reduces the entropic penalty (-TΔS) upon binding compared to the highly flexible 3-aminobenzyl alcohol, resulting in a higher overall binding affinity. Furthermore, the local pKa shifts induced by these substitutions can drastically alter the charge distribution, influencing bioisosteric replacement strategies .

Mechanistic Workflow Visualization

FBDD_Workflow Target Target Selection (Kinase Domain) Library Fragment Library (Aniline Derivatives) Target->Library SPR Primary Screening (SPR Binding Kinetics) Library->SPR ITC Thermodynamic Profiling (ITC Enthalpy/Entropy) SPR->ITC Xray Structural Validation (X-ray Crystallography) ITC->Xray Lead Lead Optimization (Fragment Growing) Xray->Lead

Fragment-Based Drug Discovery (FBDD) workflow for kinase hinge-binding scaffolds.

Comparative Biological Activity (Model System: p38α MAP Kinase)

To objectively evaluate performance, we utilize p38α MAP Kinase as a model target. The data below summarizes the Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) profiling.

CompoundSubstitutionSide ChainKD (μM) [SPR]ΔH (kcal/mol) [ITC]-TΔS (kcal/mol) [ITC]Ligand Efficiency (LE)
2-(3-aminophenyl)-2-methylpropan-1-ol MetaBranched (gem-dimethyl)45.2-5.2-0.60.38
3-aminobenzyl alcohol MetaUnbranched180.5-5.5+1.20.31
2-(4-aminophenyl)-2-methylpropan-1-ol ParaBranched (gem-dimethyl)> 1000N/AN/AN/A

Data Interpretation: The meta-gem-dimethyl compound outperforms the unbranched analog by a factor of 4 in binding affinity (KD). While both share similar enthalpic (ΔH) drivers via hinge hydrogen bonding, the unbranched analog suffers a severe entropic penalty (+1.2 kcal/mol) due to the freezing of rotatable bonds upon binding. The para-isomer fails to bind meaningfully, validating the geometric requirement of the meta-vector.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives—a critical necessity when screening low-affinity fragments.

Protocol 1: High-Throughput SPR Fragment Screening

  • Step 1: Directed Immobilization : Immobilize His-tagged p38α onto a Ni-NTA sensor chip rather than using standard amine coupling.

    • Causality: Amine coupling randomly cross-links surface lysines, which can block the ATP-binding pocket. His-tag capture ensures uniform orientation, leaving the hinge region fully accessible.

  • Step 2: Buffer Preparation & DMSO Matching : Prepare running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5.0% DMSO.

  • Step 3: Solvent Correction Calibration : Run a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO) before injecting fragments.

    • Causality: Fragments are screened at high concentrations (up to 500 μM). Slight mismatches in DMSO concentration between the sample and running buffer cause massive bulk refractive index shifts. The calibration curve allows the software to subtract this artifact, isolating the true binding response.

  • Step 4: Injection & Analysis : Inject fragments in a dose-response series (50, 100, 250, 500 μM) at a high flow rate (50 μL/min) to minimize mass transport limitations. Fit the steady-state responses to a 1:1 binding model to determine the KD.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

  • Step 1: Extensive Dialysis : Dialyze the purified kinase overnight against the assay buffer. Dissolve the fragment solid directly into the final dialysate.

    • Causality: ITC measures minute heat changes (microcalories). Any buffer mismatch between the syringe and the cell will generate massive heats of dilution that completely obscure the weak fragment binding signal.

  • Step 2: c-Value Compensation : Load the sample cell with a high concentration of protein (100 μM) and the syringe with 2.5 mM of the fragment.

    • Causality: The "c-value" ( c=n×[M]/KD​ ) determines the shape of the binding isotherm. Because fragment KD​ values are high (weak affinity), standard concentrations yield a flat line. Pushing the protein concentration artificially high forces the equilibrium forward, allowing for the extraction of accurate ΔH and ΔS values.

  • Step 3: Self-Validation (Heat of Dilution) : Perform a control titration by injecting the 2.5 mM fragment into the buffer alone. Subtract this background heat from the protein titration data before fitting.

Pathway Context Visualization

Signaling_Pathway Stimulus Extracellular Stimulus (Stress / Cytokines) Receptor Membrane Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38α MAP Kinase (Target) MAP2K->p38 TF Transcription Factors (Gene Expression) p38->TF Inhibitor Fragment Inhibitor (CAS 1368517-41-2) Inhibitor->p38 Hinge Binding

MAPK signaling cascade illustrating the targeted inhibition of p38α by the fragment.

Conclusion

When selecting building blocks for kinase inhibitor development, 2-(3-aminophenyl)-2-methylpropan-1-ol offers a distinct thermodynamic advantage over its unbranched and para-substituted counterparts. By leveraging the gem-dimethyl effect to reduce entropic penalties and utilizing the meta-aniline vector for optimal hinge engagement, this fragment provides a highly efficient, high-LE starting point for fragment growing and lead optimization campaigns.

References

  • Selection of Fragments for Kinase Inhibitor Design: Decoration Is Key. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. ChemMedChem (PMC). URL: [Link]

Structure-Activity Relationship (SAR) Studies of Aminophenyl Alkanolamines: A Comparative Guide for Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Aminophenyl alkanolamines represent a critical structural class of β-adrenergic receptor (β-AR) agonists. Typified by compounds such as clenbuterol, mabuterol, and cimaterol, these molecules are heavily utilized in respiratory medicine, veterinary science, and are increasingly studied for their hypertrophic effects on skeletal muscle[1].

As a Senior Application Scientist, I have structured this guide to provide a comparative SAR analysis of key aminophenyl alkanolamines. This document evaluates their receptor selectivity, lipophilicity, and functional efficacy, supported by robust, self-validating experimental protocols for preclinical drug development.

Mechanistic Causality: The SAR of Aminophenyl Alkanolamines

The basic pharmacophore of a β2-AR agonist consists of three domains: an aromatic head, an alkanolamine linker, and a bulky aliphatic amino substituent[2]. The precise tuning of these three domains dictates the molecule's pharmacokinetic and pharmacodynamic profile.

  • The Aromatic Head (Aminophenyl Ring): Substitutions at the 3, 4, and 5 positions of the phenyl ring dictate β2 vs. β1 selectivity and metabolic stability. For instance, the 4-amino-3,5-dichloro substitution in clenbuterol provides high steric hindrance against catechol-O-methyltransferase (COMT), drastically increasing its biological half-life compared to endogenous catecholamines. Replacing a chlorine atom with a trifluoromethyl group (as in mabuterol) alters lipophilicity and receptor residence time[2].

  • The Alkanolamine Linker: The chiral hydroxyl group on the β-carbon is essential for anchoring the molecule. It forms critical hydrogen bonds with specific serine residues (e.g., Ser203, Ser204, Ser207) in the transmembrane domain of the β2-AR. The (R)-enantiomer typically holds the primary agonistic activity.

  • The Aliphatic Amine Tail: A bulky substituent, such as a tert-butyl group (clenbuterol) or an isopropyl group (cimaterol), fits precisely into the hydrophobic pocket of the β2-AR, conferring selectivity over α-adrenergic receptors[2].

While classically β2-selective, modifications to the aminophenyl alkanolamine scaffold can shift selectivity toward the β3-AR. Extending the right-hand side of the molecule with an arylaniline group and incorporating a carboxylic acid substituent can yield highly potent β3-AR agonists, as the altered electrostatic interactions compensate for desolvation penalties within the receptor's binding pocket[3].

Comparative Product Analysis

The table below synthesizes the quantitative pharmacological profiles of three prominent aminophenyl alkanolamine derivatives, comparing them against a standard phenol-core feed additive (buctopamine) to highlight the impact of the aminophenyl substitutions.

Table 1: Quantitative Pharmacological Profile of Aminophenyl Alkanolamines
CompoundPhenyl SubstitutionsAmine Substituentβ2/β1 SelectivityLipophilicity (ClogP)Primary Application
Clenbuterol 4-amino-3,5-dichlorotert-butylHigh (>100x)~2.6[4]Bronchodilator / Anabolic[1]
Mabuterol 4-amino-3-chloro-5-CF₃tert-butylVery High~3.1Long-acting Bronchodilator
Cimaterol 4-amino-3-cyanoisopropylModerate~1.8[4]Veterinary Repartitioning
Buctopamine *4-hydroxy (phenol core)4-(4-hydroxyphenyl)butan-2-ylLow~2.2[4]Feed Additive[4]

*Included as a structural comparator lacking the aminophenyl core.

Experimental Protocols: Self-Validating Systems for SAR Evaluation

To objectively compare the performance of novel aminophenyl alkanolamines against established alternatives, the following self-validating experimental workflows must be employed. These protocols ensure that binding affinity accurately translates to functional cellular responses.

Protocol A: Radioligand Competitive Binding Assay (Receptor Affinity)

Purpose: To determine the IC₅₀ and calculate the inhibition constant (Kᵢ) of the compound for β-AR subtypes.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-ARs. Harvest and homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane pellet.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [¹²⁵I]-cyanopindolol (a non-selective β-AR radioligand), and varying concentrations of the test aminophenyl alkanolamine (10⁻¹¹ to 10⁻⁴ M).

  • Non-Specific Binding Control (Critical Step): Include parallel wells containing 10 µM propranolol.

    • Causality: Propranolol is a non-selective β-AR antagonist that saturates all specific receptor sites. Any remaining radioactive signal in these wells represents the radioligand sticking nonspecifically to the plastic or lipid membrane. Subtracting this baseline is mandatory to calculate true specific binding.

  • Filtration and Detection: Incubate for 2 hours at room temperature. Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize the filter's charge and reduce non-specific binding).

  • Quantification: Measure bound radioactivity using a gamma counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Purpose: To verify that receptor binding successfully induces the Gs-coupled signaling cascade.

  • Cell Seeding: Seed β2-AR expressing CHO cells into 384-well plates at 10,000 cells/well.

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Blocking PDEs prevents the cellular degradation of synthesized cAMP, ensuring that the measured signal accurately reflects the total adenylyl cyclase activity induced by the agonist, rather than a fluctuating balance of synthesis and degradation.

  • Agonist Stimulation: Add the test aminophenyl alkanolamine at varying concentrations. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Data Analysis: Plot the FRET signal against the log of the agonist concentration to determine the EC₅₀ and Emax (efficacy relative to a full agonist like isoproterenol).

Visualizing the Mechanism of Action

Below is the signaling cascade initiated by the binding of an aminophenyl alkanolamine to the β2-AR, illustrating the pathway from receptor activation to the physiological response (e.g., mTOR phosphorylation in skeletal muscle[1]).

G Agonist Aminophenyl Alkanolamine (e.g., Clenbuterol) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates G_Protein G_s Protein Complex (αs, β, γ) Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (AC) G_Protein->AC αs Subunit Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Binds Regulatory Subunits Response Cellular Response (mTOR Phosphorylation) PKA->Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor signaling pathway activated by aminophenyl alkanolamines.

References

  • Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent - ACS Publications[2][Link]

  • Identification of Buctopamine and Mebuctopamine, a β2 Receptor Agonist and Its Metabolite, in Swine Hair and Feed Additives - ACS Publications[4][Link]

  • Beta2-adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed[1][Link]

  • Biarylaniline Phenethanolamines as Potent and Selective β3 Adrenergic Receptor Agonists - ACS Publications[3][Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-aminophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical protocols for the proper disposal of 2-(3-aminophenyl)-2-methylpropan-1-ol. As a compound featuring both an aromatic amine and a primary alcohol functional group, it requires a multi-faceted approach to waste management that respects its chemical reactivity, potential toxicity, and environmental impact. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal methods are safe, compliant, and environmentally responsible.

Core Principle: Hazard-Informed Waste Management

The fundamental principle of chemical disposal is to understand the inherent risks of the substance. 2-(3-aminophenyl)-2-methylpropan-1-ol's structure dictates its hazard profile. The aromatic amine group is associated with potential toxicity and environmental hazards, while the alcohol group may contribute to its flammability and solubility characteristics.[1][2][3] Improper disposal, such as drain disposal, can lead to the contamination of waterways and pose a significant threat to aquatic ecosystems.[2][4]

Hazard Profile Summary

The following table summarizes the potential hazards associated with this class of chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact material you are handling.

Hazard CategoryPotential Risks and CautionsSupporting Evidence
Health Hazards Causes skin and serious eye irritation.[5][6] May be harmful if swallowed, inhaled, or in contact with skin.[7][8] Aromatic amines as a class can pose risks of target organ damage through prolonged or repeated exposure.Direct contact should be avoided by using appropriate Personal Protective Equipment (PPE). Work should be conducted in well-ventilated areas or under a fume hood.[9]
Physical Hazards As a propanol derivative, it may be a combustible liquid.[3][8] Vapors may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[3]Store in a cool, well-ventilated area away from ignition sources.[3] Ensure all containers and equipment are properly grounded to prevent static discharge.
Environmental Hazards Aromatic amines can be persistent environmental pollutants.[2] Similar compounds are classified as harmful to aquatic life with long-lasting effects.[3][7]Never dispose of this chemical down the drain.[2][4] All waste must be collected for specialized disposal to prevent environmental release.[3]

Procedural Workflow for Disposal

The following workflow provides a step-by-step process for the safe handling and disposal of 2-(3-aminophenyl)-2-methylpropan-1-ol waste.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-aminophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a procedural framework grounded in established safety principles for handling analogous compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.

Hazard Analysis: Understanding the Risks

2-(3-aminophenyl)-2-methylpropan-1-ol is comprised of a substituted aniline ring and a primary alcohol. This structure suggests potential hazards that are characteristic of both functional groups.

  • Aromatic Amines (Anilines): This class of compounds can be toxic and is often readily absorbed through the skin.[1] Exposure can lead to skin irritation, sensitization, and systemic toxicity.[2][3] Some substituted anilines are also suspected mutagens or carcinogens.[3][4]

  • Alcohols: While many simple alcohols have lower toxicity, they can cause skin and eye irritation.[5][6][7]

Given these characteristics, the primary routes of exposure to be protected against are dermal contact, ocular contact, and inhalation of any aerosols or dusts.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 2-(3-aminophenyl)-2-methylpropan-1-ol.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and aerosols that can cause serious eye damage.[5][6][8][9][10] A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Hands Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)EN 374 (EU) or ASTM F739 (US)Prevents dermal absorption, a primary exposure route for aromatic amines.[1][2][11] It is crucial to inspect gloves before each use and to practice proper removal techniques to avoid contaminating hands.[8][11]
Body Laboratory Coat or Chemical-Resistant Apron/SuitN/AProtects skin and personal clothing from contamination.[8][12] For larger quantities or significant splash potential, a chemical-resistant suit is recommended.[12]
Respiratory Respirator (if applicable)NIOSH (US) or EN 149 (EU) approvedRequired when there is a risk of inhaling dusts, aerosols, or vapors, especially when handling powders or heating the substance.[8][12] The type of respirator (e.g., N95, or a cartridge respirator for organic vapors) should be chosen based on a risk assessment of the specific procedure.
Feet Closed-Toed ShoesN/AProtects feet from spills and falling objects.[2]
Procedural, Step-by-Step Guidance for Safe Handling

Adherence to a strict protocol is critical for minimizing exposure. The following workflow outlines the key steps for safely handling 2-(3-aminophenyl)-2-methylpropan-1-ol.

  • Work Area Preparation: Ensure all work with the compound is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][11] Confirm that a safety shower and eyewash station are readily accessible.[2][11]

  • PPE Inspection: Before donning, visually inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

  • Donning Sequence:

    • Put on closed-toed shoes and a lab coat.

    • Don safety goggles. If a significant splash risk exists, add a face shield.

    • If required by your risk assessment, put on the appropriate respirator.

    • Finally, don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Always handle the compound within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with skin and eyes.[8][13]

  • Use appropriate tools (spatulas, scoops) to handle solids to prevent dust formation.[13][14]

  • Keep containers of the compound tightly closed when not in use.[13][15][16]

  • Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated chemical waste container.[11]

  • Goggles/Face Shield Removal: Remove eye and face protection.

  • Lab Coat Removal: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing PPE.[8][11][15]

Disposal Plan

Proper disposal is a critical component of the safety protocol.

  • Chemical Waste: All waste materials contaminated with 2-(3-aminophenyl)-2-methylpropan-1-ol, including excess compound, contaminated consumables (e.g., pipette tips, wipes), and used gloves, must be collected in a clearly labeled, sealed container for hazardous waste.[8][14][15]

  • Disposal Vendor: Arrange for the disposal of chemical waste through a licensed and reputable waste disposal company, following all local and national regulations.[13][14] Do not dispose of this chemical down the drain or in regular trash.[11][14]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of 2-(3-aminophenyl)-2-methylpropan-1-ol.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_area Prepare Work Area (Fume Hood, Eyewash) inspect_ppe Inspect PPE for Damage prep_area->inspect_ppe don_ppe Don PPE (Coat, Goggles, Gloves) inspect_ppe->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound doff_ppe Doff PPE (Proper Technique) handle_compound->doff_ppe waste Segregate Contaminated Waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Vendor waste->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.